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  • Product: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid
  • CAS: 365412-92-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-((tert-butoxycarbonyl)amino)isonicotinic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and adva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-((tert-butoxycarbonyl)amino)isonicotinic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and advanced organic synthesis. Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, the strategic rationale for its application, and the critical details of its reactivity, empowering researchers to leverage its full potential.

Introduction: A Versatile Heterocyclic Building Block

2-((Tert-butoxycarbonyl)amino)isonicotinic acid, often referred to as Boc-2-amino-isonicotinic acid, is a synthetically valuable derivative of the isonicotinic acid scaffold. Isonicotinic acid (pyridine-4-carboxylic acid) and its analogues are foundational structures in a multitude of approved therapeutic agents, targeting conditions from tuberculosis to cancer.[1] The strategic placement of a Boc-protected amine at the 2-position of this scaffold creates a bifunctional molecule with orthogonal reactivity.

The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amino moiety. This protection is stable under a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses.[2] Conversely, its facile removal under mild acidic conditions allows for the selective unmasking of the amine, a cornerstone of modern peptide synthesis and combinatorial chemistry.[3][4] This guide will explore the essential properties, synthetic routes, and critical applications of this compound, providing field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental work.

Core Properties

The key physicochemical data for 2-((tert-butoxycarbonyl)amino)isonicotinic acid are summarized below.

PropertyValueSource(s)
CAS Number 365412-92-6
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance White to off-white solid, crystal/powder[5]
Melting Point Data not available in peer-reviewed literature.-
Boiling Point Data not available.-
Solubility The parent isonicotinic acid is sparingly soluble in cold water.[6]-
Storage Sealed in a dry environment at 2-8°C.
SMILES O=C(O)C1=CC=NC(NC(OC(C)(C)C)=O)=C1[7]
InChI Key HOKHELLEMBMVFK-UHFFFAOYSA-N
Predicted Spectroscopic Signatures
  • ¹H NMR:

    • Boc Group: A characteristic sharp singlet integrating to 9 protons (s, 9H) is expected around δ 1.4-1.5 ppm.

    • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns will depend on the electronic environment.

    • Amine and Carboxylic Protons: Two broad singlets, one for the N-H proton of the carbamate and one for the O-H of the carboxylic acid. Their chemical shifts can be highly variable and are dependent on solvent and concentration.

  • ¹³C NMR: Expected signals include those for the quaternary carbon and methyl carbons of the Boc group, the carbonyl carbons of the carbamate and the carboxylic acid, and the carbons of the pyridine ring.

  • IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the carbamate, and strong C=O stretches for both the carbamate and carboxylic acid functional groups.

Synthesis and Purification

The synthesis of 2-((tert-butoxycarbonyl)amino)isonicotinic acid is logically approached in two main stages: the formation of the 2-aminoisonicotinic acid precursor, followed by the protection of the amino group.

Synthesis of 2-Aminoisonicotinic Acid Precursor

While several methods exist, including multi-step routes from quinoline[2], a general and efficient one-pot protocol has been developed for substituted 2-amino isonicotinic acids. This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by hydrolysis and selective decarboxylation, offering yields in the range of 60-70%.[10] This approach is favored for its operational simplicity and adaptability.

Protocol: Boc Protection of 2-Aminoisonicotinic Acid

The introduction of the Boc group is a standard and reliable transformation in organic synthesis. The following protocol is a self-validating system based on well-established methods for the N-tert-butyloxycarbonylation of amines.[11][12]

Experimental Protocol: Boc Protection

  • Dissolution: In a round-bottom flask, suspend 2-aminoisonicotinic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq). To neutralize the acidic byproduct and drive the reaction, add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) or sodium bicarbonate (NaHCO₃) in a biphasic system with water.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1M citric acid) to remove excess base, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-((tert-butoxycarbonyl)amino)isonicotinic acid.

  • Causality Behind Choices:

    • (Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

    • A base is essential to neutralize the acidic carboxylic acid proton and the tert-butoxycarbamic acid formed during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

Core Applications in Research and Development

The utility of this compound stems from its dual functionality, allowing it to serve as a versatile linker and building block.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application is in SPPS, where it allows for the incorporation of a non-canonical, heterocyclic amino acid moiety into a peptide backbone.[7] The Boc-SPPS strategy is a robust method for assembling complex peptides.[7][13]

The general workflow for incorporating the monomer is as follows:

spss_workflow Resin 1. Start: Resin-NH₂ Deprotection 2. Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization 3. Neutralization (TEA in DCM) Deprotection->Neutralization Coupling 4. Coupling: Boc-2-aminoisonicotinic acid + Coupling Agent (e.g., DCC) Neutralization->Coupling Wash 5. Wash (DCM, DMF) Coupling->Wash Cycle 6. Repeat Cycle or Final Cleavage Wash->Cycle Cycle->Deprotection Next Amino Acid

Caption: General workflow for Boc-SPPS.

Medicinal Chemistry Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] 2-((Tert-butoxycarbonyl)amino)isonicotinic acid provides a ready-made scaffold for drug discovery programs. The carboxylic acid can be converted into a wide array of amides, esters, or other functional groups, while the protected amine can be deprotected and further functionalized, enabling the rapid generation of compound libraries for screening.

Reactivity Profile and Handling

Key Reactions
  • Amide Bond Formation: The carboxylic acid moiety is readily activated for coupling with amines. Standard peptide coupling reagents such as Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt), or HATU can be employed to form amide bonds efficiently.

  • Boc Group Deprotection: The Boc group is reliably cleaved under acidic conditions. This reaction proceeds via the formation of a stable tert-butyl cation.[4]

Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA), typically in a 25-50% v/v solution with DCM.[3] The reaction is usually rapid and accompanied by the evolution of isobutylene and CO₂ gas.[4]

  • Reaction: Stir the solution at room temperature for 30-60 minutes.

  • Work-up: Remove the TFA and DCM under reduced pressure. The resulting amine is typically obtained as a trifluoroacetate salt and can be used directly or neutralized with a mild base.

Stability and Handling
  • Stability: The compound is stable under normal storage conditions (2-8°C, dry). It is incompatible with strong oxidizing agents, strong reducing agents, and strong acids (which will cleave the Boc group).[14]

  • Safety:

    • Hazard Classification: GHS07 - Warning.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

Conclusion

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined, orthogonal reactivity, combined with the proven biological relevance of its core scaffold, makes it an invaluable asset for researchers. A firm grasp of its properties, synthetic access, and reactivity profile, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

  • Boc Solid Phase Peptide Synthesis Methods. (n.d.). GenScript. Retrieved January 31, 2026, from [Link]

  • Wang, X., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Li, B., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Omega. Retrieved January 31, 2026, from [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 31, 2026, from [Link]

  • BOC protection method for aminopyridine. (2013). Google Patents.
  • 2-aminonicotinic acid synthetic method. (2015). Google Patents.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 31, 2026, from [Link]

  • Isonicotinamide. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • What is solid phase peptide synthesis?. (2023). Biotage. Retrieved January 31, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). AZoM. Retrieved January 31, 2026, from [Link]

  • Isonicotinic Acid. (n.d.). Merck Index. Retrieved January 31, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. Retrieved January 31, 2026, from [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, a key molecular building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, a key molecular building block in modern medicinal chemistry. With a molecular weight of 238.24 g/mol , this compound is a derivative of isonicotinic acid, featuring an amine group at the 2-position protected by a tert-butoxycarbonyl (Boc) group.[1][2] This structural feature makes it an invaluable intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of novel kinase inhibitors and other targeted therapeutics. This document details its physicochemical properties, provides an illustrative synthetic protocol, outlines its primary applications in drug discovery, and describes standard analytical methodologies for its characterization and quality control.

Introduction

The pyridine carboxylic acid scaffold is a privileged structure in pharmaceutical development, forming the core of numerous approved drugs for conditions ranging from tuberculosis to cancer and metabolic disorders.[3] Isonicotinic acid (pyridine-4-carboxylic acid), an isomer of this class, is famously a precursor to the antitubercular agent isoniazid.[4][5][6] The strategic functionalization of this pyridine ring is a cornerstone of drug design.

2-((Tert-butoxycarbonyl)amino)isonicotinic acid represents a sophisticated evolution of this basic scaffold. The introduction of a Boc-protected amine group transforms the molecule into a versatile and stable intermediate. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its purpose is to temporarily deactivate the nucleophilicity of the amine, preventing it from participating in undesired side reactions during subsequent synthetic steps. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal tool for multi-step synthetic campaigns. This guide elucidates the critical role of this compound as a molecular tool for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental characteristics of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid are summarized below. Accurate knowledge of these properties is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 238.24 g/mol [1][2]
Molecular Formula C₁₁H₁₄N₂O₄[1][7]
CAS Number 365412-92-6[1][7]
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Appearance White to off-white crystalline solid[5]
Storage Sealed in dry, 2-8°C[1]
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O[1]

Synthesis and Purification Workflow

The most direct and common synthesis of this compound involves the protection of the amino group of 2-aminoisonicotinic acid. This process is a standard procedure in synthetic organic chemistry, valued for its high yield and selectivity.

Synthetic Rationale

The primary objective is to selectively acylate the exocyclic amine of 2-aminoisonicotinic acid without promoting polymerization or side reactions involving the carboxylic acid or the pyridine nitrogen. The reagent of choice is di-tert-butyl dicarbonate (Boc)₂O, which reacts readily with the amine in the presence of a non-nucleophilic base. The base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the acidic proton of the carboxylic acid and the proton generated during the acylation, driving the reaction to completion. Solvents like tetrahydrofuran (THF), dioxane, or acetonitrile are chosen for their ability to dissolve the starting materials and their inertness under the reaction conditions.

Illustrative Synthetic Protocol: Boc Protection

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in Section 6.0.

Materials:

  • 2-aminoisonicotinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend 1.0 equivalent of 2-aminoisonicotinic acid in 1,4-dioxane (or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Add 2.5 equivalents of triethylamine to the suspension. Stir for 15 minutes at room temperature. The base neutralizes the carboxylic acid, improving solubility and activating the amine for reaction.

  • Reagent Addition: Add 1.2 equivalents of di-tert-butyl dicarbonate, either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up (Quenching & Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with cold 1 M HCl to remove excess TEA.

    • Wash with water, followed by brine, to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain the final product with high purity.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Purification reactants 1. Dissolve 2-aminoisonicotinic acid in Dioxane/THF base 2. Add Triethylamine (Base) reactants->base boc 3. Add (Boc)2O base->boc stir 4. Stir at Room Temp (12-24h) Monitor via TLC/HPLC boc->stir workup 5. Aqueous Work-up (Acid Wash, Brine) stir->workup purify 6. Recrystallization or Column Chromatography workup->purify final_product Final Product: 2-((Boc)amino)isonicotinic acid purify->final_product

Caption: General workflow for the synthesis of the title compound.

Core Application: A Versatile Building Block in Drug Discovery

The primary utility of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is not as a final therapeutic agent, but as a critical intermediate in the construction of more complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature—a carboxylic acid and a protected amine—provides two orthogonal points for chemical modification.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many potent inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The pyridine scaffold is particularly effective for this purpose. Bruton's tyrosine kinase (BTK) inhibitors, for example, are crucial for treating B-cell malignancies like chronic lymphocytic leukemia.[8][9]

This molecule serves as an ideal starting point for such syntheses. The carboxylic acid can be readily converted into an amide via coupling reactions (e.g., with EDC/HOBt or HATU), allowing for the introduction of diverse side chains. Following this, the Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine, which can then be functionalized in a subsequent step. This modular approach is central to modern medicinal chemistry, enabling the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.[3]

Visualization of Modular Synthesis

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Functionalization start 2-((Boc)amino) isonicotinic acid coupling Amide Coupling (e.g., HATU) start->coupling r1_amine R1-NH2 (Amine Component) r1_amine->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Boc Removal (e.g., TFA) intermediate->deprotection free_amine Free Amine Intermediate deprotection->free_amine final_reaction Acylation / Alkylation free_amine->final_reaction r2_group R2-X (Second Component) r2_group->final_reaction api Final API final_reaction->api

Sources

Foundational

Technical Guide: Strategic Sourcing & Utilization of 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

Executive Summary & Chemical Identity 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a critical pyridine-based scaffold used in the design of kinase inhibitors, peptidomimetics, and fragment-based drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a critical pyridine-based scaffold used in the design of kinase inhibitors, peptidomimetics, and fragment-based drug discovery. Its primary utility lies in its orthogonal protection strategy : the tert-butoxycarbonyl (Boc) group masks the 2-amino position, allowing chemoselective derivatization of the C4-carboxylic acid without self-polymerization or side reactions.

Core Chemical Specifications
PropertySpecification
CAS Number 365412-92-6
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.1 (Pyridine N)
Storage 2–8°C, Hygroscopic (Store under inert gas)

Strategic Sourcing Landscape

Sourcing this intermediate requires balancing purity requirements with scale. While catalog suppliers suffice for HTS (High-Throughput Screening), process scale-up demands rigorous impurity profiling, specifically for regioisomeric contaminants (e.g., nicotinic acid derivatives).

Supplier Tier Analysis
TierSupplier TypeRecommended ForKey Vendors (Verified)
Tier 1 Global DistributorsHTS, Hit-to-Lead (<10g)Sigma-Aldrich (Merck) , Fisher Scientific
Tier 2 Specialized Building BlocksLead Optimization (10g–100g)BLDpharm , Enamine , Combi-Blocks
Tier 3 Bulk/Custom SynthesisProcess Development (>1kg)WuXi AppTec , PharmBlock
Critical Quality Attribute (CQA) Checklist

When sourcing >10g batches, request a Certificate of Analysis (CoA) verifying:

  • Purity (HPLC): ≥98% (Essential to avoid difficult downstream purifications).

  • Isomeric Purity: Absence of 3-aminoisonicotinic acid or 2-aminonicotinic acid derivatives.

  • Residual Solvents: Confirmation of DCM/THF removal (often used in Boc-protection).

Sourcing Decision Logic

The following decision tree outlines the logic for selecting a supplier based on project phase and risk tolerance.

SupplierSelection Start Start: Define Requirement Scale Scale Needed? Start->Scale Research < 10 grams (Research) Scale->Research Small Scale Process > 100 grams (Development) Scale->Process Large Scale Purity Purity Critical? Research->Purity Tier3 Tier 3: Custom Synthesis (Low Unit Cost, Long Lead Time) Process->Tier3 Bulk Order Tier1 Tier 1: Sigma/Fisher (High Cost, Fast Ship) Purity->Tier1 Yes (GLP/Tox) Tier2 Tier 2: BLDpharm/Combi-Blocks (Moderate Cost, High Variety) Purity->Tier2 No (Screening)

Figure 1: Strategic sourcing decision tree for 2-((Tert-butoxycarbonyl)amino)isonicotinic acid.

Application Science: Synthesis & Utilization

The "Why": Mechanism of Action in Synthesis

The unmasked 2-aminoisonicotinic acid is a zwitterionic species with poor solubility in organic solvents. Protecting the amine with a Boc group serves two purposes:

  • Solubility Enhancement: Lipophilicity is increased, enabling reactions in DCM or DMF.

  • Chemoselectivity: It prevents the 2-amino group from acting as a nucleophile during the activation of the C4-carboxylic acid (e.g., with HATU or EDC).

Synthesis & Deprotection Workflow

If commercial stock is unavailable, the compound can be synthesized from 2-aminoisonicotinic acid (CAS: 13362-28-2) .

Protocol 1: Boc-Protection (Synthesis of CAS 365412-92-6)
  • Reagents: 2-Aminoisonicotinic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.0 eq), Dioxane/Water (1:1).

  • Conditions: Stir at RT for 12–24h.

  • Workup: Acidify to pH 3–4 with dilute HCl (precipitates product). Filter and wash with water.

  • Note: Avoid strong acid during workup to prevent premature Boc cleavage.

Protocol 2: Utilization (Amide Coupling & Deprotection)

This workflow demonstrates the standard usage of the scaffold in drug design.

SynthesisWorkflow Start 2-Aminoisonicotinic Acid (CAS: 13362-28-2) Step1 Step 1: Boc Protection (Boc2O, Base) Start->Step1 Intermediate Target Scaffold (CAS: 365412-92-6) Step1->Intermediate Step2 Step 2: Amide Coupling (R-NH2, HATU, DIPEA) Intermediate->Step2 CoupledProd Boc-Protected Amide Step2->CoupledProd Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) CoupledProd->Step3 Final Final Drug Candidate (Free Amine) Step3->Final

Figure 2: Chemical workflow from raw material to final active pharmaceutical ingredient (API).

Quality Control & Handling

Analytical Verification[3][4]
  • NMR (¹H, DMSO-d₆): Look for the characteristic Boc singlet (~1.5 ppm, 9H) and the pyridine protons (doublet at ~8.4 ppm, singlet at ~8.2 ppm).

  • Mass Spectrometry (LC-MS): ESI+ mode usually shows [M+H]⁺ = 239.2 or [M-Boc+H]⁺ = 139.1 (fragmentation is common).

Stability & Safety
  • Thermal Stability: Stable up to ~150°C, but Boc groups can thermally degrade >180°C.

  • Acid Sensitivity: Highly sensitive to acids. Do not expose to HCl vapors or acidic silica gel during purification.

  • Safety: GHS Classification: Warning .[1] Causes skin irritation (H315), Eye irritation (H319). Handle in a fume hood.

References

  • Schering Corporation. (2008).[2] Patent WO2008108958A2: Pyridine derivatives as kinase inhibitors. World Intellectual Property Organization. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Aminoisonicotinic acid (Starting Material). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

"2-((Tert-butoxycarbonyl)amino)isonicotinic acid" literature review

Technical Whitepaper: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid Executive Summary 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6) is a critical heterocyclic building block in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

Executive Summary

2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a protected scaffold for the synthesis of 2-aminopyridine-based kinase inhibitors and peptidomimetics . Its structural duality—offering a reactive carboxylic acid for amide coupling and a Boc-protected amine for orthogonal functionalization—makes it indispensable for fragment-based drug design (FBDD).

This guide provides a comprehensive technical analysis of the compound, including a standardized high-yield synthesis protocol, critical handling parameters, and its strategic application in drug development pipelines.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Common Name 2-(Boc-amino)isonicotinic acid
CAS Number 365412-92-6
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
Melting Point >200°C (Decomposes)

Strategic Synthesis Protocol

Methodological Rationale: Direct Boc-protection of 2-aminopyridines is electronically challenging due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the exocyclic amine. Furthermore, regioselectivity issues (ring nitrogen vs. exocyclic amine) and the formation of bis-Boc byproducts can compromise yields.

The protocol below utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction and ensure mono-protection.

Standardized Experimental Workflow

Reagents:

  • Starting Material: 2-Aminoisonicotinic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v) or tert-Butanol (t-BuOH)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-aminoisonicotinic acid (10 g, 72.4 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • Basification: Add Et₃N (15.1 mL, 108.6 mmol) dropwise. The suspension should clear as the carboxylate salt forms.

  • Catalysis: Add DMAP (0.88 g, 7.2 mmol) in one portion.

  • Addition: Cool the solution to 0°C. Add a solution of Boc₂O (19.0 g, 86.9 mmol) in 1,4-dioxane (20 mL) dropwise over 30 minutes to control CO₂ evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Self-Validation Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.4).

  • Workup (Critical for Purity):

    • Concentrate the mixture under reduced pressure to remove dioxane.

    • Dilute the remaining aqueous residue with water (50 mL) and wash with Ethyl Acetate (EtOAc, 2 x 50 mL) to remove unreacted Boc₂O and bis-Boc byproducts. Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C.

Yield Expectation: 75–85% Purity: >95% (HPLC)

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Aminoisonicotinic Acid Reagents Boc2O, Et3N, DMAP Dioxane/H2O Start->Reagents Reaction Stir 18h @ RT (CO2 Evolution) Reagents->Reaction Wash EtOAc Wash (Remove impurities) Reaction->Wash Aqueous Phase Acidify Acidify to pH 3 (Precipitation) Wash->Acidify Purified Aq. Layer Product 2-(Boc-amino)isonicotinic acid (Solid) Acidify->Product Filtration

Caption: Step-by-step synthesis workflow ensuring removal of bis-Boc byproducts via organic wash before acidification.

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. The 2-aminopyridine moiety is a classic pharmacophore in kinase inhibitors, capable of forming a bidentate hydrogen bond with the hinge region of ATP-binding sites.

Key Application Areas:
  • Kinase Inhibitors (Type I & II):

    • The carboxylic acid allows for coupling with amines to form amide linkers, extending into the solvent-exposed or hydrophobic back pockets of kinases (e.g., c-Met , VEGFR , B-Raf ).

    • Mechanism:[1][2][3] The pyridine nitrogen accepts a H-bond from the backbone NH of the kinase hinge, while the exocyclic amine (after Boc deprotection) donates a H-bond to the backbone carbonyl.

  • Peptidomimetics:

    • Acts as a conformational constraint, mimicking a rigidified amino acid residue (similar to proline or phenylalanine) but with added polarity and hydrogen-bonding capability.

  • PROTAC Linkers:

    • Used as a rigid connector in Proteolysis Targeting Chimeras (PROTACs), where the acid attaches to the E3 ligase ligand and the amine attaches to the linker chain.

Medicinal Chemistry Logic Flow

MedChemLogic Intermediate 2-(Boc-amino)isonicotinic acid (CAS: 365412-92-6) Coupling Amide Coupling (R-NH2 + HATU) Intermediate->Coupling Functionalization of COOH Deprotection Boc Removal (TFA or HCl) Coupling->Deprotection Exposure of Amine Scaffold 2-Aminopyridine Amide Scaffold Deprotection->Scaffold Final Pharmacophore Target Target Interaction: Hinge Binding (Kinases) Salt Bridges (Enzymes) Scaffold->Target Biological Activity

Caption: Retrosynthetic logic illustrating the conversion of the intermediate into a bioactive pharmacophore.

Analytical Characterization Data (Reference)

To validate the synthesis, the following spectral features should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm: Broad singlet (1H, –COOH ).

    • δ 10.2 ppm: Singlet (1H, –NH -Boc).

    • δ 8.45 ppm: Doublet (1H, Pyridine C6-H ).

    • δ 8.20 ppm: Singlet (1H, Pyridine C3-H ).

    • δ 7.45 ppm: Doublet (1H, Pyridine C5-H ).

    • δ 1.48 ppm: Singlet (9H, Boc t-Butyl).

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 239.10

    • Observed [M+H]⁺: 239.2 (Positive mode)

    • Observed [M-H]⁻: 237.1 (Negative mode)

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-labile; avoid exposure to acidic fumes during storage.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizers.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 22271474. National Center for Biotechnology Information (2025). Link

  • General Synthesis of Boc-Protected Aminopyridines

    • Protection of Amino Groups. Organic Chemistry Portal. (General methodology for Boc protection using Boc2O/DMAP). Link

  • Application in Kinase Inhibitors

    • Pyridine Carboxylic Acid Isomers in Drug Discovery. National Institutes of Health (NIH) / PubMed Central. (Review of pyridine scaffolds in FDA-approved drugs). Link

  • Experimental Precedents

    • Synthesis of 2-aminonicotinic acid derivatives. ResearchGate. (Analogous synthesis protocols for aminopyridine carboxylic acids). Link

Sources

Foundational

An In-depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a strategically important bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine-4-carboxylic acid core,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a strategically important bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine-4-carboxylic acid core, is prevalent in a multitude of pharmacologically active agents.[1] The presence of a tert-butoxycarbonyl (Boc) protected amine at the 2-position offers a stable, yet readily cleavable, functional handle, enabling regioselective elaboration in multi-step synthetic campaigns. This guide provides a comprehensive overview of this compound, delving into its rational synthesis, the underlying chemical principles, detailed experimental protocols, and its prospective applications in the development of novel therapeutics. We aim to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this versatile molecule.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures relies heavily on the availability of "building blocks"—molecules that introduce specific functionalities and structural motifs. 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (Boc-2-amino-isonicotinic acid) represents a quintessential example of such a building block.

Its core, isonicotinic acid, is a known pharmacophore found in drugs for tuberculosis, cancer, and diabetes.[1][2][3] The molecule possesses two key functional groups with orthogonal reactivity:

  • A Carboxylic Acid: Positioned at the 4-position of the pyridine ring, this group is an ideal handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for linkage to other molecular fragments.

  • A Boc-Protected Amine: The primary amine at the 2-position is temporarily masked by the Boc group. This is a critical strategic choice. Protecting groups are pivotal in synthesis, preventing unwanted side reactions.[4] The Boc group is particularly favored due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, basic conditions) and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups in the molecule.[5][6]

This dual functionality allows for a controlled, stepwise approach to synthesis. A researcher can first utilize the carboxylic acid for a coupling reaction and then, at a later stage, deprotect the amine to reveal a new reactive site for further modification. This guide will illuminate the path to synthesizing and utilizing this valuable compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and handling requirements is the foundation of safe and effective laboratory practice.

PropertyValueSource
CAS Number 365412-92-6[7]
Molecular Formula C₁₁H₁₄N₂O₄[7]
Molecular Weight 238.24 g/mol [7]
Appearance White to off-white crystalline powder (predicted)[8]
Storage Sealed in dry, 2-8°C[7]
SMILES O=C(O)C1=CC=NC(NC(OC(C)(C)C)=O)=C1[7]

Hazard Identification: While specific GHS data for the title compound is not fully aggregated, the precursor, 2-aminonicotinic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[8][9] Therefore, standard laboratory precautions are essential.

Precautionary Measures:

  • Handling: Use in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

Synthesis and Mechanistic Rationale

The "discovery" of a building block like 2-((tert-butoxycarbonyl)amino)isonicotinic acid is intrinsically linked to its rational and reproducible synthesis. The most logical pathway involves the protection of a readily available precursor, 2-aminoisonicotinic acid.

Synthetic Workflow Overview

The overall strategy is a two-step process starting from a commercially available precursor. First, the synthesis of the core aminopyridine carboxylic acid, followed by the crucial Boc-protection step.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Boc Protection Quinoline Quinoline PDC 2,3-Pyridine Dicarboxylic Acid Quinoline->PDC Oxidation (e.g., NaClO3, H2SO4) PDA 2,3-Pyridine Dicarboxylic Anhydride PDC->PDA Dehydration (Acetic Anhydride) Ammonolysis Ammonolysis Product PDA->Ammonolysis Ammonolysis AA 2-Aminoisonicotinic Acid (Precursor) Ammonolysis->AA Hofmann Degradation FinalProduct 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (Target Compound) AA->FinalProduct N-tert-butoxycarbonylation Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->FinalProduct Base Base (e.g., NaOH, DMAP) Base->FinalProduct

Caption: Overall synthetic workflow for the target compound.

Part A: Synthesis of the Precursor, 2-Aminoisonicotinic Acid

While 2-aminoisonicotinic acid is commercially available, understanding its synthesis provides deeper insight. A notable method begins with quinoline.[11] This multi-step process involves oxidation, dehydration, ammonolysis, and a Hofmann degradation to install the C(2) amino group.[11] For the purpose of this guide, we will assume the starting material, 2-aminoisonicotinic acid, is procured from a reliable chemical supplier.

Part B: N-tert-Butoxycarbonylation of 2-Aminoisonicotinic Acid

This is the key transformation to yield the title compound. The reaction involves treating the primary amino group of 2-aminoisonicotinic acid with di-tert-butyl dicarbonate (Boc₂O).

Causality Behind Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for introducing the Boc protecting group.[12] It is an electrophilic source of the "Boc" moiety.

  • Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable leaving group (t-butoxide and CO₂) to form the final carbamate product.[5]

  • Base: A base, such as sodium hydroxide or triethylamine, is crucial. The starting material contains a carboxylic acid, which is acidic, and the reaction generates a protonated amine intermediate. The base serves to neutralize the acid, deprotonate the amine to maintain its nucleophilicity, and neutralize the acidic byproduct of the reaction, ensuring the reaction proceeds to completion.[6][12]

  • Solvent: The choice of solvent (e.g., water, THF, dioxane, or a biphasic mixture) depends on the solubility of the starting materials. A solvent system that can dissolve both the polar amino acid and the less polar Boc₂O is ideal.[12]

G cluster_mech Mechanism of Boc Protection start 2-Aminoisonicotinic Acid (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate (Boc)₂O (Electrophile) boc2o->intermediate product Protected Product + Leaving Group (t-BuO⁻ + CO₂) intermediate->product Collapse & Elimination

Caption: Simplified mechanism of N-Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol is a representative procedure based on established methods for N-Boc protection of amino acids and aminopyridines.[6][12]

Materials:

  • 2-Aminoisonicotinic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminoisonicotinic acid in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate and stir until all solids are dissolved.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes. Rationale: This controlled addition prevents a rapid exotherm and ensures efficient reaction.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching & pH Adjustment): Carefully add 1M HCl to the reaction mixture until the pH is approximately 3-4. Rationale: This step protonates the carboxylate to the carboxylic acid, making the product extractable into an organic solvent, and also quenches any unreacted base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. Rationale: Washing removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure 2-((tert-butoxycarbonyl)amino)isonicotinic acid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the carbamate, and a sharp singlet integrating to 9 protons around 1.5 ppm for the tert-butyl group of the Boc protector.

    • ¹³C NMR: Signals corresponding to the carbonyls of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pyridine ring will confirm the carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (238.24 g/mol ) by identifying the [M+H]⁺ or [M-H]⁻ ions.

  • Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, ideally showing a single major peak.

Applications in Drug Discovery and Development

The utility of 2-((tert-butoxycarbonyl)amino)isonicotinic acid lies in its role as a versatile intermediate for creating libraries of complex molecules for biological screening.

  • Scaffold for Kinase Inhibitors: Many modern targeted therapies are kinase inhibitors. The pyridine core is a common scaffold in this class of drugs. For example, derivatives of related amino-imidazopyrazine have been explored as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies.[13][14] The title compound provides a perfect starting point for synthesizing analogs where the carboxylic acid is coupled to one pharmacophore and the deprotected amine is coupled to another, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a benzene ring, offering similar size and shape but with altered electronic properties and the potential for hydrogen bonding via the ring nitrogen.[13] This can lead to improved potency, selectivity, or pharmacokinetic properties.

  • Linker Chemistry: In the development of more complex modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This compound can serve as a rigid aromatic linker, connecting a targeting moiety to a payload or an E3 ligase binder.

Conclusion

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its rational design, featuring orthogonally reactive functional groups, empowers chemists to build complex molecules with precision and efficiency. By understanding its synthesis, the mechanisms at play, and its potential applications, researchers can fully leverage this building block to construct the next generation of innovative therapeutics. This guide provides the foundational knowledge and practical protocols to integrate this valuable intermediate into any advanced synthetic program.

References

  • Title: Synthesis of 2-aminonicotinic acid Source: ResearchGate URL: [Link]

  • Title: Isonicotinic acid: Structure, synthesis, applications and biochemical significance Source: Chempanda Blog URL: [Link]

  • Title: Exploring the Synthesis and Applications of 2-Aminonicotinic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

  • Title: Isonicotinic acid – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Discovery of novel BTK inhibitors with carboxylic acids Source: ResearchGate URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]

  • Title: BOC protection method for aminopyridine Source: Google Patents URL
  • Title: 2-Aminonicotinic acid Source: PubChem URL: [Link]

  • Title: Process for preparing isonicotinic acid Source: Google Patents URL
  • Title: Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets Source: MDPI URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of Boc-2-aminoisonicotinic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of Boc-2-aminoisonicotinic acid, a key building block in pharmaceutical and medicinal chemistry.[1] Intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Boc-2-aminoisonicotinic acid, a key building block in pharmaceutical and medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document details the principles and methodologies for robust characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, provides detailed protocols, and interprets expected data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of Boc-2-aminoisonicotinic Acid

Boc-2-aminoisonicotinic acid is a derivative of isonicotinic acid, a structural isomer of nicotinic acid. The molecule incorporates two critical functional moieties: a pyridine ring characteristic of nicotinic acids and a tert-butyloxycarbonyl (Boc) protecting group. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the Boc group offers acid-labile protection of the amino group, making it a staple in peptide synthesis and complex organic modifications.[] Accurate and thorough spectroscopic characterization is paramount to verify its structure, purity, and stability before its use in multi-step synthetic pathways.

This guide will systematically explore the application of four primary spectroscopic techniques to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic compounds, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3][4][5]

Principle of NMR Spectroscopy

NMR operates on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) align in an external magnetic field.[5] Irradiation with radiofrequency energy can cause these nuclei to transition between spin states. The precise energy required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups.[4] This allows for the differentiation of chemically distinct nuclei within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Boc-2-aminoisonicotinic acid and dissolve in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[5]

    • Expert Insight: DMSO-d₆ is often preferred due to its excellent ability to dissolve both the polar carboxylic acid and amino functionalities, as well as the nonpolar Boc group. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR.[6] The acidic proton of the carboxylic acid and the N-H proton are typically observable in DMSO-d₆, whereas they may undergo rapid exchange and be broadened or absent in other solvents.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: Expected Spectra

The structure of Boc-2-aminoisonicotinic acid suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Signals for Boc-2-aminoisonicotinic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 13.0Broad Singlet1H-COOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~9.5 - 9.0Singlet1H-NH- The amide proton is deshielded by the adjacent carbonyl group of the Boc protector.
~8.3 - 8.1Doublet1HH6 (Pyridine)This proton is ortho to the ring nitrogen, leading to a significant downfield shift due to the inductive effect of the nitrogen.
~8.0 - 7.8Singlet or fine Doublet1HH3 (Pyridine)This proton is situated between the amino and carboxylic acid groups.
~7.6 - 7.4Doublet of Doublets1HH5 (Pyridine)This proton is coupled to both H6, resulting in a more complex splitting pattern.
~1.45Singlet9H-C(CH₃)₃ The nine protons of the tert-butyl group are chemically equivalent and appear as a strong singlet in the upfield aliphatic region.[6]

Table 2: Expected ¹³C NMR Signals for Boc-2-aminoisonicotinic acid in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOH The carbonyl carbon of the carboxylic acid is highly deshielded.
~153-NH-C=O The urethane carbonyl carbon of the Boc group.[7]
~155C2 (Pyridine)Carbon atom attached to the amino group.
~150C6 (Pyridine)Carbon atom adjacent to the ring nitrogen.
~140C4 (Pyridine)Carbon atom attached to the carboxylic acid.
~120C5 (Pyridine)Aromatic CH carbon.
~115C3 (Pyridine)Aromatic CH carbon.
~80-C(CH₃)₃ The quaternary carbon of the tert-butyl group.[7]
~28-C(CH₃)₃ The three equivalent methyl carbons of the tert-butyl group.[7]

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Acquire 1H Spectrum (16-32 Scans) C->D E Acquire 13C Spectrum (1024-2048 Scans) C->E F Fourier Transform & Phasing D->F E->F G Reference to Solvent Peak F->G H Integrate & Assign Signals G->H I Structural Confirmation H->I

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups within a molecule.[8][9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8][9]

Causality of IR Absorption

For a vibrational mode to be "IR active," it must result in a change in the molecule's dipole moment.[8][10] Polar bonds, such as C=O (carbonyl), N-H (amine), and O-H (hydroxyl), exhibit strong absorptions, making FT-IR an excellent tool for confirming the presence of the key functional groups in Boc-2-aminoisonicotinic acid.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Boc-2-aminoisonicotinic acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.[10]

  • Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

Data Interpretation: Expected Absorption Bands

The FT-IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.[10][11]

Table 3: Characteristic FT-IR Absorption Bands for Boc-2-aminoisonicotinic acid

Wavenumber (cm⁻¹)Vibration TypeAssignmentIntensityRationale
3400 - 3300N-H StretchAmide N-H MediumThe N-H bond of the Boc-protected amine.[12]
3300 - 2500O-H StretchCarboxylic Acid O-H Strong, BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]
~1740 - 1710C=O StretchUrethane Carbonyl Strong, SharpThe carbonyl of the Boc protecting group.[13] This band is often distinct from the acid carbonyl.
~1710 - 1680C=O StretchCarboxylic Acid Carbonyl Strong, SharpThe carbonyl of the isonicotinic acid moiety. Its position can be influenced by hydrogen bonding.[11]
~1600 - 1450C=C & C=N StretchPyridine Ring Medium-StrongAromatic ring stretching vibrations.
~1530N-H BendAmide II Band MediumA combination of N-H bending and C-N stretching, characteristic of secondary amides.[14]
~1365C-H Bendtert-Butyl Group MediumCharacteristic bending vibration for the C-(CH₃)₃ group.[12]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is essential for confirming the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns.[16]

Principle of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally fragile molecules like Boc-2-aminoisonicotinic acid.[17] It transfers ions from a solution into the gas phase with minimal fragmentation, typically producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[17]

Experimental Protocol: ESI-MS

Objective: To determine the accurate molecular weight and study the primary fragmentation pathway.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition:

    • Acquire the full scan mass spectrum in both positive and negative ion modes. The expected monoisotopic mass of C₁₁H₁₄N₂O₄ is 238.0954 u.

    • To induce fragmentation, perform a tandem MS (MS/MS) experiment. This involves isolating the parent ion (e.g., m/z 239.1 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[16][17]

Data Interpretation: Expected Ions and Fragments

The primary goal is to observe the molecular ion, confirming the compound's identity. The fragmentation pattern provides further structural validation.

  • Full Scan (Positive Ion Mode): Expect a strong signal at m/z 239.1 corresponding to the protonated molecule, [C₁₁H₁₄N₂O₄ + H]⁺.

  • Full Scan (Negative Ion Mode): Expect a signal at m/z 237.1 corresponding to the deprotonated molecule, [C₁₁H₁₄N₂O₄ - H]⁻.

  • Tandem MS (Fragmentation of [M+H]⁺): The Boc group is notoriously labile under CID conditions.[18] The most common fragmentation pathways involve losses related to this group.[19][20]

    • Loss of isobutylene (56 Da): A primary fragmentation pathway is the loss of C₄H₈, resulting in a fragment at m/z 183.1 .

    • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond can lead to the loss of C₅H₈O₂, resulting in the 2-aminoisonicotinic acid fragment ion at m/z 139.1 .

    • Loss of tert-butanol (74 Da): This is another possible fragmentation pathway for Boc-protected amines.[19]

Diagram 2: ESI-MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z = 239.1 Frag1 Fragment m/z = 183.1 Parent->Frag1 - C₄H₈ (56 Da) Frag2 Fragment m/z = 139.1 Parent->Frag2 - C₅H₈O₂ (100 Da)

Caption: Primary fragmentation pathways of Boc-2-aminoisonicotinic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is useful for analyzing molecules containing chromophores—typically, conjugated π-electron systems.

Principle of UV-Vis Absorption

The pyridine ring in Boc-2-aminoisonicotinic acid acts as the primary chromophore. The absorption maxima (λ_max) are characteristic of the electronic transitions within this aromatic system. The parent compound, isonicotinic acid, shows absorption maxima around 214 nm and 264 nm.[21] The presence of the amino group is expected to modulate these transitions.

Experimental Protocol: UV-Vis

Objective: To determine the absorption maxima (λ_max) of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-50 µM.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the blank with the sample solution in a matched quartz cuvette. Scan the absorbance from approximately 400 nm down to 200 nm.

Data Interpretation: Expected Absorption

Expect to observe two primary absorption bands characteristic of the substituted pyridine ring. The exact λ_max values may shift slightly depending on the solvent used. These bands correspond to π → π* and n → π* electronic transitions within the aromatic system. The data is primarily used for qualitative confirmation and for determining an appropriate wavelength for quantitative analysis (e.g., by HPLC).

Conclusion: An Integrated Analytical Approach

The robust characterization of Boc-2-aminoisonicotinic acid requires an integrated approach, leveraging the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, FT-IR confirms the presence of all key functional groups, mass spectrometry verifies the molecular weight and primary fragmentation patterns, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. Together, these methods provide a comprehensive and self-validating analytical package, ensuring the identity, purity, and structural integrity of this vital chemical intermediate for its successful application in research and development.

References

  • SPIE Digital Library. Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. Available from: [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available from: [Link]

  • FT-IR Spectroscopy Mini-Tutorial.
  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. Available from: [Link]

  • ResearchGate. FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Available from: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • ResearchGate. UV–vis absorption spectra of 1 and isonicotinic acid. Available from: [Link]

  • COP Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]

  • PubMed. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Available from: [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Michigan State University Chemistry. NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]

  • National Center for Biotechnology Information. NMR methods for the analysis of mixtures. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). Available from: [Link]

  • MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. Available from: [Link]

  • Finance Fusion. IR Spectra For Functional Groups Identification. (2024). Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. (2005). Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

  • University of California, Riverside. Chem 117 Reference Spectra Spring 2011. Available from: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021). Available from: [Link]

  • ResearchGate. Calculated UV spectrum of isoniazid. Available from: [Link]

  • Journal of Mass Spectrometry. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • University of Victoria. 2.30 Electrospray Mass Spectrometry. Available from: [Link]

  • PubMed. The conformational analysis of peptides using Fourier transform IR spectroscopy. Available from: [Link]

  • SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Available from: [Link]

  • PubChem. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930. Available from: [Link]

  • PubMed. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Available from: [Link]

  • ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link]

  • PubMed. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol and Application Guide for the Boc Deprotection of 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

An Application Note for Drug Development Professionals and Organic Chemists Abstract This application note provides a comprehensive technical guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting gr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive technical guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from 2-((tert-butoxycarbonyl)amino)isonicotinic acid to yield the versatile chemical intermediate, 2-aminoisonicotinic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and troubleshooting strategies. The protocols emphasize safety, reliability, and validation, grounding all recommendations in established chemical principles and authoritative literature.

Introduction and Scientific Context

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its widespread use stems from its stability under a variety of reaction conditions, such as base hydrolysis and hydrogenolysis, and its clean, efficient removal under mild acidic conditions.[1] This orthogonality makes it an invaluable tool in multi-step synthetic campaigns.

The target molecule, 2-aminoisonicotinic acid, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with both an amino and a carboxylic acid group, makes it an excellent ligand for designing functional metal-organic frameworks and a precursor for compounds with potential antibacterial activities.[2]

This guide focuses on the critical deprotection step, transforming the stable, protected precursor into the reactive 2-aminoisonicotinic acid, ready for subsequent synthetic transformations.

The Chemistry of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is most commonly achieved through acidolysis. Strong acids, such as trifluoroacetic acid (TFA), are typically employed. The reaction proceeds via a well-understood, multi-step mechanism that ensures high efficiency.[3][4]

Mechanism Breakdown:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A).[3] This initial step activates the protecting group, making the carbonyl carbon more electrophilic.

  • Formation of the Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid derivative.[3][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[3][4]

  • Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated, forming a stable salt (e.g., a trifluoroacetate or hydrochloride salt).[3]

The primary byproduct of this reaction is the tert-butyl cation. This electrophilic species can potentially lead to side reactions by alkylating other nucleophilic sites on the molecule.[5] However, in most cases, it is quenched by the counter-ion of the acid, deprotonates to form isobutene gas, or is removed during the aqueous workup.[4][5]

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate Start->Protonation + H+ p1 Protonation->p1 CarbamicAcid Carbamic Acid (R-NH-COOH) p2 CarbamicAcid->p2 AmineSalt Amine Salt (R-NH3+ A-) tBu tert-Butyl Cation ((CH3)3C+) CO2 Carbon Dioxide (CO2) p1->CarbamicAcid - (CH3)3C+ p1->tBu p2->AmineSalt + H+ p2->CO2

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Validated Experimental Protocols

The following protocols have been designed for reliability and scalability. It is imperative that all operations involving corrosive acids are performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for Boc deprotection, valued for its speed and efficacy.

Materials and Reagents:

  • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage.[6][7] Work exclusively in a chemical fume hood.[7][8] Wear acid-resistant gloves (e.g., butyl rubber or laminate), splash goggles, a face shield, and a lab coat.[6] Have an emergency eyewash and shower readily accessible.[9]

  • Dichloromethane (DCM): A volatile chlorinated solvent and suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-((tert-butoxycarbonyl)amino)isonicotinic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the cooled solution. A common ratio is 20-50% TFA in DCM (v/v).[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[10]

  • Monitoring: Track the reaction's progress by TLC (e.g., 10% MeOH in DCM mobile phase).[3] The starting material will have a high Rf, while the highly polar product will have a very low Rf. A successful reaction is indicated by the complete disappearance of the starting material spot.[11]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10][12] The resulting residue is the trifluoroacetate salt of the product.

  • Workup (Isolation of Free Amine): a. Carefully neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. Ensure the final pH is ~8. b. The product, 2-aminoisonicotinic acid, may precipitate or remain in the aqueous layer due to its zwitterionic character and potential water solubility.[2] c. If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. d. If the product is water-soluble, extraction can be challenging. An alternative is to saturate the aqueous layer with NaCl to decrease the product's solubility before attempting extraction with a polar organic solvent like ethyl acetate.

  • Alternative (Isolation of TFA Salt): For many applications, the TFA salt can be used directly. After step 6, add cold diethyl ether to the residue and triturate to induce precipitation of the salt.[10] Collect the solid by filtration, wash with ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent

This method provides the product as a hydrochloride salt, which is often a stable, crystalline solid that is convenient to handle.

Materials and Reagents:

  • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

  • 4M HCl in 1,4-Dioxane (or a solution of HCl in ethyl acetate)

  • Diethyl ether

  • Methanol (optional, for dissolution)

Step-by-Step Procedure:

  • Dissolution: Suspend or dissolve 2-((tert-butoxycarbonyl)amino)isonicotinic acid (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture at room temperature.[1][13]

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form as the reaction proceeds. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Isolation: a. Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product's hydrochloride salt. b. Stir the resulting slurry for 30 minutes. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent. e. Dry the white to off-white solid under high vacuum. The product is the hydrochloride salt of 2-aminoisonicotinic acid.

Comparative Summary of Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Ethyl Acetate
Temperature 0 °C to Room TempRoom Temperature
Typical Time 1-4 hours1-3 hours
Workup Neutralization/Extraction or TriturationPrecipitation/Filtration
Isolated Product Free Amine or TFA SaltHydrochloride Salt
Key Advantage Fast and highly effectiveYields a stable, crystalline HCl salt directly

Analytical Validation and Monitoring

Rigorous in-process control is essential for a successful deprotection.

  • Thin-Layer Chromatography (TLC): TLC is the simplest method to monitor the reaction.[11]

    • Mobile Phase: A polar system like 10% Methanol in DCM is a good starting point.[3]

    • Visualization: Use a UV lamp (254 nm) to see the aromatic rings. Staining with a ninhydrin solution followed by gentle heating will reveal the primary amine of the product as a distinct colored spot (typically purple or yellow).[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.[14]

    • System: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[14]

    • Expected Result: The Boc-protected starting material is non-polar and will have a longer retention time. The deprotected product is significantly more polar and will elute much earlier.[14]

Deprotection_Workflow Start Dissolve Boc-Protected Acid in Anhydrous Solvent Reaction Add Strong Acid (TFA or HCl) Stir at RT Start->Reaction Monitor Monitor Progress (TLC / HPLC) Reaction->Monitor Monitor->Reaction Incomplete? Workup Workup & Isolation Monitor->Workup Complete Analysis Characterize Product (NMR, MS, Purity) Workup->Analysis

Sources

Application

Analytical Strategies for the Characterization of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

Introduction 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a pyridine-4-carboxylic acid (isonicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a pyridine-4-carboxylic acid (isonicotinic acid) scaffold, a common motif in pharmacologically active compounds, with a tert-butoxycarbonyl (Boc)-protected amine. This protecting group strategy is fundamental in peptide synthesis and the construction of complex molecules, allowing for selective reactions at other sites.[1] The purity, identity, and stability of this compound are critical for its successful application in multi-step syntheses. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this key building block. We will delve into the practical and theoretical considerations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of 2-((tert-butoxycarbonyl)amino)isonicotinic acid and for monitoring its presence in reaction mixtures. A reversed-phase method is typically the most effective approach, leveraging the compound's moderate polarity.

Causality in Method Development:

The choice of a C18 stationary phase is based on its versatility and ability to retain the molecule through hydrophobic interactions with the tert-butyl group and the pyridine ring. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. The inclusion of an acid, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the carboxylic acid and the pyridine nitrogen, suppressing their ionization and leading to sharper, more symmetrical peaks. This also ensures compatibility with mass spectrometry detection.

Application Note: Purity Assessment by RP-HPLC

This method is designed to separate the target compound from potential impurities, such as the deprotected 2-aminoisonicotinic acid or unreacted starting materials.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep1 Weigh Compound s_prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s_prep1->s_prep2 s_prep3 Filter (0.45 µm) s_prep2->s_prep3 hplc_inj Inject into HPLC s_prep3->hplc_inj hplc_sep Separation on C18 Column (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (e.g., 254 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate % Purity data_int->data_calc

Caption: General workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water.

Gradient Elution Table:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Expected Results: The main peak corresponding to 2-((tert-butoxycarbonyl)amino)isonicotinic acid should be well-resolved from any impurity peaks. The retention time will depend on the specific system, but will be influenced by the hydrophobic character of the Boc group.

II. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of 2-((tert-butoxycarbonyl)amino)isonicotinic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Causality in Spectral Interpretation:

The ¹H NMR spectrum is characterized by distinct signals for the Boc group and the protons on the pyridine ring. The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds. The aromatic protons of the isonicotinic acid moiety will appear as distinct multiplets in the downfield region, with their chemical shifts and coupling patterns providing definitive information about their positions on the ring. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the Boc-amino group.[2][3][4]

Application Note: Structural Confirmation by ¹H NMR

This protocol outlines the acquisition and interpretation of a ¹H NMR spectrum to verify the structure of the synthesized compound.

Protocol: ¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsMultiplicityApproximate Chemical Shift (ppm)Integration
(CH₃)₃C- (Boc)singlet~1.59H
H-5 (Pyridine Ring)doublet~7.8 - 8.01H
H-3 (Pyridine Ring)singlet~8.2 - 8.41H
H-6 (Pyridine Ring)doublet~8.5 - 8.71H
-NH- (Amine)broad singlet~9.5 - 10.51H
-COOH (Carboxylic Acid)broad singlet~13.0 - 14.01H

Note: These are predicted values based on analogous structures and may vary slightly.[5][6]

III. Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of 2-((tert-butoxycarbonyl)amino)isonicotinic acid and for identifying potential byproducts. Electrospray ionization (ESI) is a suitable technique due to the compound's polarity.

Causality in Fragmentation:

The Boc group is known to be labile under certain mass spectrometry conditions and can undergo characteristic fragmentation.[1] The primary fragmentation pathway involves the loss of the tert-butyl group or the entire Boc group. This predictable fragmentation pattern can be used to confirm the presence of the Boc protecting group.

Application Note: Molecular Weight and Fragmentation Analysis by LC-MS

This method combines the separation power of HPLC with the detection capabilities of mass spectrometry to provide comprehensive analysis.

Workflow Diagram:

MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc_inj Inject Sample lc_sep HPLC Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_ana Mass Analyzer ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_spec Acquire Mass Spectrum ms_det->data_spec data_mw Confirm [M+H]⁺ data_spec->data_mw data_frag Analyze Fragments data_mw->data_frag

Caption: Workflow for LC-MS analysis.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described in Section I.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Expected Mass Spectrum Data:

IonCalculated m/zDescription
[M+H]⁺239.10Protonated molecule
[M-C₄H₈+H]⁺183.06Loss of isobutylene from the Boc group
[M-Boc+H]⁺ or [M-C₅H₉O₂+H]⁺139.05Loss of the entire Boc group
[C₄H₉]⁺57.07tert-Butyl cation (may be observed)

IV. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in 2-((tert-butoxycarbonyl)amino)isonicotinic acid.

Causality in Vibrational Frequencies:

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule. The carbonyl groups of the carboxylic acid and the carbamate (Boc group) will show strong stretching vibrations. The N-H bond of the carbamate and the O-H of the carboxylic acid will also have distinct stretching frequencies. The aromatic C-H and C=C bonds of the pyridine ring will have their own characteristic absorptions.[7][8][9]

Application Note: Functional Group Confirmation by FTIR

This protocol is used to quickly verify the presence of the expected functional groups in the molecule.

Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid
~3200N-H stretchAmine (Boc-protected)
~2980C-H stretch (aliphatic)tert-Butyl group
~1720C=O stretchCarboxylic Acid
~1700C=O stretchCarbamate (Boc group)
~1600, ~1480C=C and C=N ring stretchingPyridine Ring
~1160C-O stretchCarbamate (Boc group)

Conclusion

The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 2-((tert-butoxycarbonyl)amino)isonicotinic acid. The orthogonal nature of these methods—chromatographic separation, structural elucidation by NMR, molecular weight confirmation by MS, and functional group identification by FTIR—ensures a high degree of confidence in the identity, purity, and integrity of this important chemical building block. Adherence to these protocols will empower researchers in drug discovery and development to proceed with their synthetic endeavors with well-characterized and reliable starting materials.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Retrieved from [Link]

  • SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the.... Retrieved from [Link]

  • PubMed. (2008). [Comparative data regarding two HPLC methods for determination of isoniazid]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-((tert-Butoxycarbonyl)amino)isonicotinic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Isonicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Mastering Amide Couplings with 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid in amide bond formation. This...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid in amide bond formation. This document offers detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes in your synthetic endeavors.

Introduction: Strategic Importance and Reactivity Profile

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a pyridine ring functionalized with a carboxylic acid at the 4-position and a Boc-protected amine at the 2-position, presents both opportunities and challenges in chemical synthesis.

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the carboxyl group more acidic and thus more amenable to activation for nucleophilic attack. The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent amine serves two primary functions: it prevents self-condensation or polymerization and modulates the electronic properties of the pyridine ring. Understanding these electronic and steric factors is crucial for selecting the appropriate coupling reagents and reaction conditions to achieve high yields and purity.

Core Application: Amide Bond Formation

The most prevalent application of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is in the formation of amide bonds through coupling with a primary or secondary amine. This reaction is a cornerstone of peptide synthesis and the assembly of many biologically active molecules. The general transformation is depicted below:

G cluster_0 Reaction Scheme Boc-acid 2-((Tert-butoxycarbonyl)amino)isonicotinic acid Product Amide Product Boc-acid->Product + Amine R-NH2 Amine->Product Coupling Reagents

Figure 1: General scheme for amide bond formation.

The success of this coupling reaction hinges on the activation of the carboxylic acid group to make it a better electrophile for the amine nucleophile. A variety of coupling reagents can be employed, each with its own mechanism and optimal conditions.

Mechanistic Considerations and Reagent Selection

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction temperature, and the tolerance of other functional groups in the substrates. Below, we discuss two of the most reliable and commonly used coupling systems.

Carbodiimide-Mediated Coupling (EDC/HOBt)

The combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt), is a workhorse method for amide bond formation.

  • Mechanism of Action: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. The role of HOBt is to trap the O-acylisourea in situ, forming an activated HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile, leading to the desired amide product. This two-step activation minimizes side reactions and improves yields.

G cluster_0 EDC/HOBt Coupling Mechanism Carboxylic_Acid Boc-Py-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct EDC->Urea_Byproduct HOBt_Ester Activated HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + R-NH2 Amine R-NH2

Figure 2: Simplified workflow of EDC/HOBt mediated coupling.

Phosphonium and Aminium/Uronium Salt-Based Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent coupling reagents are required. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective aminium/uronium salt-based reagent.

  • Mechanism of Action: HATU reacts with the carboxylic acid to form a highly reactive activated ester. The reaction is facilitated by a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks the HATU reagent to form the activated species, which then readily reacts with the amine to form the amide bond.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add HOBt (1.2 eq).

  • Add the amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq) to neutralize the salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Procedure for HATU Coupling (for hindered amines)

This protocol is recommended for sterically demanding or less nucleophilic amines.

Materials:

  • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

  • Hindered amine of choice

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This pre-activation step is crucial for forming the activated ester.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction; degradation of starting material or product.Ensure all reagents are fresh and anhydrous. For EDC/HOBt, ensure the reaction is cooled to 0 °C before adding EDC. Consider switching to a more powerful coupling reagent like HATU.
Formation of N-acylurea byproduct The O-acylisourea intermediate rearranged before reacting with the amine.Ensure sufficient HOBt is present to trap the intermediate. Check the purity of the EDC.
Epimerization (if amine is chiral) Presence of excess base or elevated temperature.Use a minimal amount of base required for the reaction. Run the reaction at a lower temperature (e.g., 0 °C) for a longer period.
Difficulty in Purification Byproducts from coupling reagents (e.g., urea from EDC).The aqueous workup is designed to remove most of these byproducts. Ensure thorough washing. If problems persist, consider using a different coupling reagent that produces water-soluble byproducts.

Conclusion

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a versatile and valuable reagent for the synthesis of complex amide-containing molecules. A rational approach to the selection of coupling reagents and reaction conditions, based on an understanding of the underlying reaction mechanisms, is key to achieving successful outcomes. The protocols and insights provided in these notes offer a solid foundation for the effective application of this building block in your research and development projects.

References

  • Note: The following are representative resources.

    • General Review of Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Application

Application Note: A Practical Guide to Solid-Phase Synthesis Utilizing 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

For: Researchers, scientists, and drug development professionals engaged in peptide and small molecule synthesis. Abstract This comprehensive guide details the strategic application of 2-((Tert-butoxycarbonyl)amino)isoni...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide and small molecule synthesis.

Abstract

This comprehensive guide details the strategic application of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid in solid-phase synthesis. Isonicotinic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in therapeutics for a range of diseases including tuberculosis, cancer, and diabetes.[1][2] The solid-phase approach offers significant advantages for the construction of oligomers or for the derivatization of this core structure, primarily through simplified purification and the ability to drive reactions to completion using excess reagents.[3][4] This document provides a robust framework, from resin selection and loading to cleavage and purification, underpinned by a rationale for each procedural choice to ensure reproducibility and high-yield synthesis. Detailed, step-by-step protocols are provided for key workflows.

Introduction: The Strategic Value of 2-Boc-amino-isonicotinic Acid

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a bifunctional building block of significant interest in modern drug discovery. Its structure combines:

  • An isonicotinic acid core : A pyridine-4-carboxylic acid that provides a rigid, planar scaffold with specific hydrogen bonding capabilities, often crucial for molecular recognition at biological targets.[1][2]

  • A Boc-protected amine at the 2-position : This allows for directional, iterative chain extension, analogous to standard solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is a cornerstone of acid-labile protecting group strategies, prized for its stability under a wide range of conditions and its clean, quantitative removal with moderate acids like trifluoroacetic acid (TFA).[5][6]

The solid-phase synthesis (SPPS) methodology, originally developed by Bruce Merrifield, is exceptionally well-suited for this building block.[4] By anchoring the molecule to an insoluble resin, all subsequent reactions—deprotection of the amine and coupling of the next building block—can be performed in solution, with excess reagents and byproducts washed away effortlessly.[7] This guide will focus on the Boc/Bzl (benzyl) protection strategy, a robust method for peptide and peptidomimetic synthesis.[4][7]

Foundational Principles: Designing the Synthesis

A successful solid-phase synthesis campaign begins with strategic planning. The key choices revolve around the solid support (resin), the method for activating the carboxylic acid for coupling, and the final cleavage conditions.

Resin Selection: Anchoring for Success

The choice of resin dictates the C-terminal functionality of the final product and the conditions required for its release. For synthesizing a molecule with a free C-terminal carboxylic acid, as is inherent to our starting building block, several resins are suitable.

Resin TypeLinker TypeCleavage ConditionKey AdvantagesConsiderations
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labileVery mild acid (e.g., 1-5% TFA in DCM)Minimizes side reactions; allows for the synthesis of fully protected fragments.[8]Highly sensitive to moisture, which can deactivate the resin.[9]
Wang Resin p-Alkoxybenzyl alcoholModerate acid (e.g., 50-95% TFA)Good stability, widely used for Fmoc and Boc strategies.[10]Requires stronger acid for cleavage than 2-CTC resin.
Merrifield Resin ChloromethylStrong acid (e.g., HF)The original resin for Boc-SPPS; very stable linker.[11][12]Harsh cleavage conditions can degrade sensitive residues.

For this application, 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended.[8] Its extreme acid lability allows for the release of the final product under very mild conditions, preserving the integrity of other potential acid-sensitive functionalities that may be incorporated into the growing chain.

The Synthesis Cycle: Deprotection and Coupling

The core of solid-phase synthesis is a repeated cycle of two key steps: N-α-deprotection and coupling.

  • Deprotection: The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6] This tert-butyl cation is a reactive electrophile and can cause side reactions, particularly alkylation of electron-rich amino acid side chains like methionine or tryptophan.[4][7] Therefore, a scavenger is often included in the deprotection solution.

  • Coupling: The formation of the amide bond requires activation of the carboxylic acid of the incoming Boc-protected amino acid. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are a common and effective choice.[13][14] The carbodiimide activates the carboxyl group, which then reacts with HOBt to form a less-reactive, but more selective OBt-ester intermediate, minimizing the risk of racemization.[13]

The overall workflow is depicted below.

SPPS_Workflow cluster_loading Step 1: Resin Loading cluster_cycle Step 2: Iterative Synthesis Cycle cluster_cleavage Step 3: Cleavage & Purification Resin 2-CTC Resin Loading Load 2-Boc-amino- isonicotinic acid Resin->Loading DIPEA, DCM LoadedResin Loaded Resin Loading->LoadedResin Deprotection Boc Deprotection (TFA/DCM) Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Couple next Boc-AA (DIC/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Repeat for each amino acid FinalPeptideResin Final Protected Peptide-Resin Wash3->FinalPeptideResin Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification

Caption: General workflow for solid-phase synthesis using Boc-protected amino acids.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIC, and DIPEA in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Loading 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid onto 2-CTC Resin

This protocol describes the initial anchoring of the building block to the solid support. The loading efficiency is critical for the overall yield.

Rationale: The first amino acid is attached to the 2-CTC resin via an ester linkage formed by the reaction of the carboxylic acid with the resin's chlorotrityl groups. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to activate the carboxylic acid without causing premature deprotection of the Boc group.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 1.0 g) in the synthesis vessel. Wash with anhydrous DCM (3 x 10 mL) and then swell the resin in DCM (10 mL) for 30 minutes.

  • Prepare Amino Acid Solution: In a separate flask, dissolve 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (0.8-1.5 equivalents relative to resin capacity) in anhydrous DCM. Add DIPEA (3-4 equivalents relative to the amino acid).

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate the mixture gently at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add MeOH (1 mL for every 1 g of resin) to the vessel and agitate for 30 minutes. This prevents unwanted side reactions in subsequent steps.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying and Loading Determination: Dry the resin under high vacuum. The loading can be determined gravimetrically (by weight gain) or spectrophotometrically after cleaving the loaded acid from a small sample of resin.

Protocol 2: The Iterative Synthesis Cycle

This cycle is repeated for each subsequent amino acid to be added to the chain.

A. Boc Deprotection

Rationale: A solution of 25-50% TFA in DCM is typically sufficient to remove the Boc group within 30 minutes.[11] Including a scavenger like triisopropylsilane (TIS) helps to quench the generated tert-butyl cations.

Procedure:

  • Swell the Boc-protected peptide-resin in DCM (10 mL/g) for 20 minutes.

  • Drain the DCM. Add the deprotection solution (e.g., 25% TFA, 1% TIS in DCM; 10 mL/g).

  • Agitate for 2 minutes, drain, and add a fresh portion of the deprotection solution.

  • Agitate for an additional 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of TFA.

B. Coupling

Rationale: In-situ activation with DIC/HOBt is a reliable method that minimizes side reactions. The N-terminal amine of the resin-bound peptide is deprotonated by a base (DIPEA) to make it nucleophilic for the attack on the activated carboxyl group of the incoming amino acid.

Procedure:

  • Swell the deprotected peptide-resin in DMF (10 mL/g).

  • Neutralization: Add a solution of 10% DIPEA in DMF (10 mL/g). Agitate for 5 minutes. Drain and wash with DMF (3 x 10 mL).

  • Activation: In a separate vial, dissolve the incoming Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.

Deprotection_Coupling cluster_deprotection Boc Deprotection cluster_coupling Amide Bond Formation Boc_Resin Resin-NH-Boc Free_Amine Resin-NH3+ TFA- Boc_Resin->Free_Amine Protonation & Cleavage TFA TFA / DCM Neutral_Amine Resin-NH2 Free_Amine->Neutral_Amine Neutralization (DIPEA) Coupled_Resin Resin-NH-CO-AA-Boc Neutral_Amine->Coupled_Resin Nucleophilic Attack Activated_AA Boc-AA-OBt (Activated Ester)

Caption: Key chemical transformations in the deprotection and coupling cycle.

Protocol 3: Final Cleavage and Product Isolation

Rationale: The final step is to cleave the synthesized molecule from the resin and remove any remaining side-chain protecting groups simultaneously. A "cleavage cocktail" containing a high concentration of TFA and a mixture of scavengers is used.[15] The choice of scavengers is critical and depends on the amino acids present in the sequence.[16] For a sequence containing the isonicotinic acid moiety but no other sensitive residues, a simple cocktail is sufficient.

Recommended Cleavage Cocktail (Reagent K-modified):

  • Trifluoroacetic acid (TFA): 92.5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10-20 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a chilled centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a large volume (10x) of cold diethyl ether with vigorous stirring. The crude product should precipitate out of solution.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude product under vacuum.

  • Purification: The crude product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

  • Low Loading on 2-CTC Resin: This is often due to moisture deactivating the resin.[9] Ensure all solvents and reagents are anhydrous. If issues persist, the resin can be "reactivated" with thionyl chloride, though this is an advanced procedure requiring significant caution.[9]

  • Incomplete Coupling (Positive Kaiser Test): Steric hindrance can slow down the coupling reaction. If a second coupling does not resolve the issue, consider switching to a more potent coupling reagent like HBTU or HATU.[13][17]

  • Side-Reactions During Cleavage: The pyridine nitrogen in the isonicotinic acid ring is generally stable to TFA. However, if other sensitive residues (e.g., Trp, Met, Cys) are incorporated, the scavenger cocktail must be adapted. For example, add 1,2-ethanedithiol (EDT) for Trp protection or use specific cocktails designed to prevent methionine oxidation.[18][19]

Conclusion

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a versatile building block for solid-phase synthesis. By leveraging the robust and well-established principles of Boc-SPPS, researchers can efficiently construct complex molecules for applications in drug discovery and chemical biology. The protocols and rationales provided in this guide offer a validated starting point for incorporating this valuable scaffold into synthesis projects. Success hinges on careful planning, the use of high-quality anhydrous reagents, and diligent monitoring of reaction progress.

References

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved from [Link]

  • PubMed. (n.d.). Solid phase synthesis of partially protected tocinoic acid: optimization with respect to resin and protecting groups. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of oligonucleotide-peptide and oligonucleotide-protein conjugates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Journal of IMAB. (n.d.). SYNTHESIS OF OLIGOPEPTIDES OF DEFINED FRAGMENT COMPOSITION. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • PubMed. (2026, January 7). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(((tert-Butoxycarbonyl)amino)methyl)isonicotinic acid 50mg. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oligopeptides – Knowledge and References. Retrieved from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"2-((Tert-butoxycarbonyl)amino)isonicotinic acid" synthesis yield improvement

Executive Summary: The Solubility Paradox The synthesis of 2-((tert-butoxycarbonyl)amino)isonicotinic acid is frequently plagued by low yields (often <30%). The core issue is rarely the reactivity of the amine, but rathe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

The synthesis of 2-((tert-butoxycarbonyl)amino)isonicotinic acid is frequently plagued by low yields (often <30%). The core issue is rarely the reactivity of the amine, but rather the solubility profile of the starting material .

2-Aminoisonicotinic acid exists as a stable zwitterion in its solid state. It is virtually insoluble in standard organic solvents (DCM, THF, Toluene) used for traditional Boc protection. Consequently, protocols attempting to react the solid suspension with


 in dichloromethane result in poor conversion.

This guide replaces the heterogeneous organic suspension method with a homogeneous aqueous/organic biphasic system , significantly improving yield and reproducibility.

Core Protocol: The Homogeneous Biphasic Method

Recommended for scale-up and high purity.

The Chemistry

This protocol utilizes base-mediated solubilization to break the zwitterionic lattice, converting the starting material into its soluble sodium carboxylate salt. This allows the amine to react freely with


.


Materials
  • Substrate: 2-Aminoisonicotinic acid (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 eq)
    
  • Base: 1N NaOH (2.5 eq) — Crucial for solubilization.

  • Solvent: 1,4-Dioxane (or

    
    )
    
  • Quench: 10% Citric Acid or 1N HCl (Careful pH control required)

Step-by-Step Methodology
  • Solubilization (Critical Step):

    • In a round-bottom flask, suspend 2-aminoisonicotinic acid (1.0 eq) in water (

      
      ).
      
    • Add 1N NaOH (2.5 eq) dropwise.

    • Checkpoint: Stir until the solution becomes completely clear . If solids persist, the reaction will fail. (Slight warming to 40°C is permitted to aid dissolution).

  • Reaction:

    • Dilute the aqueous mixture with 1,4-Dioxane (

      
      ). The ratio of Water:Dioxane should be roughly 1:1.
      
    • Add

      
       (1.5 eq) dissolved in a minimal amount of dioxane dropwise at room temperature.
      
    • Stir vigorously for 12–18 hours.

    • Note: The pH should remain >9 during the reaction. If it drops (checked via paper), add small aliquots of NaOH.

  • Workup & Isolation (The "Yield Killer" Phase):

    • Wash: Extract the alkaline reaction mixture with Ethyl Acetate (

      
      ) to remove unreacted 
      
      
      
      and non-polar impurities. Discard the organic layer.
    • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 10% Citric Acid or 1N HCl to pH 3.5 – 4.0 .

    • Warning: Do NOT acidify below pH 2.0. The Boc group is acid-labile; strong acidification will cleave the product back to the starting material.

    • Filtration: A white precipitate should form. Stir at 0°C for 30 minutes to maximize crystal growth. Filter the solid, wash with cold water, and dry under vacuum.

Visualizing the Workflow

ReactionWorkflow Start Start: 2-Aminoisonicotinic Acid (Zwitterion / Solid) Solubilization Add 1N NaOH (2.5 eq) + Water Target: Clear Solution Start->Solubilization Deprotonation Reaction Add Boc2O in Dioxane Stir 18h @ RT Solubilization->Reaction Nucleophilic Attack Wash Extract with EtOAc (Remove excess Boc2O) Reaction->Wash Purification Acidification Acidify Aqueous Layer Target pH: 3.5 - 4.0 Wash->Acidification Protonation Acidification->Start pH < 2.0 (Boc Cleavage!) Precipitate Precipitate Forms Filter & Dry Acidification->Precipitate Isolation

Figure 1: Optimized reaction workflow emphasizing the critical acidification window.

Troubleshooting Dashboard

Scenario A: "I got 0% yield. The solid never dissolved."
  • Cause: You likely used DCM or THF without a phase transfer catalyst or sufficient base.

  • Fix: Switch to the Aqueous/Dioxane protocol described above. The starting material must be in solution as a carboxylate salt before

    
     is added.
    
Scenario B: "I see product on LCMS, but nothing precipitated."
  • Cause: pH is too high.

  • Mechanism: At pH > 6, the carboxylic acid is deprotonated (carboxylate) and remains water-soluble.

  • Fix: Carefully lower the pH to 3.5. Use a calibrated pH meter, not just paper.

Scenario C: "I isolated the starting material instead of the product."
  • Cause: pH was too low during workup.

  • Mechanism: At pH < 2, the high concentration of

    
     catalyzes the removal of the Boc group (acid hydrolysis), regenerating the starting amine.
    
  • Fix: Use Citric Acid instead of HCl. It buffers naturally around pH 3–4, making it difficult to overshoot into the danger zone.

Scenario D: "I have a mixture of Mono-Boc and Bis-Boc."
  • Cause: Excess

    
     or reaction temperature too high.
    
  • Fix: Bis-Boc (two Boc groups on the amine) is unstable to base. Treat the crude mixture with 1N NaOH/MeOH for 1 hour at RT before the acidification step. This selectively hydrolyzes the second Boc group while keeping the first one intact.

Comparative Data: Solvent Systems

Solvent SystemBaseSolubility of SMTypical YieldNotes
DCM TEA/DMAPInsoluble< 10%Heterogeneous slurry; extremely slow reaction.
DMF DIEASoluble60-70%High boiling point makes removal difficult; aqueous workup often crashes out oils.
Dioxane/Water NaOH Soluble 85-95% Recommended. Homogeneous; easy isolation via pH adjustment.
THF NaHSoluble50-60%Dangerous (H2 gas); NaH is overkill for this transformation.

FAQ

Q: Can I use DMAP to speed this up? A: Use with caution. While DMAP accelerates Boc protection, it significantly increases the formation of Bis-Boc byproducts and can lead to racemization if chiral centers were present (not applicable here, but good practice). In the NaOH/Dioxane system, DMAP is usually unnecessary.

Q: My product is an oil after acidification. What do I do? A: This is common if residual Dioxane is present.

  • Rotovap the aqueous mixture before acidification to remove Dioxane.

  • Once acidified, if it oils out, scratch the flask with a glass rod and cool to -20°C to induce crystallization.

  • Alternatively, extract the oiled product into EtOAc, dry over

    
    , and concentrate.
    

Q: Is the product stable? A: Yes, but it is sensitive to heat and strong acids. Store at 4°C. Avoid leaving it in acidic solution for extended periods.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Standard reference for Boc stability and cleavage conditions).

  • Sarkar, A., et al. (2011).[1] "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[1] Journal of Organic Chemistry, 76(17), 7132-7140. Link (Discusses catalytic activation of Boc2O).

  • Hioki, K., et al. (2006).[1] "Boc-DMT and Fmoc-DMT as new reagents for protection of amines."[1] Synthesis, 2006(12), 1931-1933. Link (High yield aqueous media protection protocols).

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724. (Review of Boc mechanics and side reactions).

Sources

Optimization

Technical Support Center: 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid Synthesis

The following Technical Support Guide is designed for researchers and process chemists encountering challenges in the synthesis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6). This document moves b...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists encountering challenges in the synthesis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6). This document moves beyond standard protocols to address mechanistic failures, side reaction profiling, and purification logic.

Executive Summary & Reaction Logic

The synthesis of 2-((tert-butoxycarbonyl)amino)isonicotinic acid typically involves the protection of the exocyclic amine of 2-aminoisonicotinic acid using di-tert-butyl dicarbonate (


).[1][2]

While theoretically simple, this reaction is complicated by the zwitterionic nature of the starting material (poor solubility) and the ambident nucleophilicity of the 2-aminopyridine scaffold (leading to regioselectivity issues and over-reaction).

Core Reaction Pathway

The target transformation suppresses the nucleophilicity of the amine to prevent interference in downstream coupling reactions (e.g., amide bond formation).

ReactionPath SM 2-Aminoisonicotinic Acid (Zwitterionic/Insoluble) Base Base Deprotonation (NaOH/TEA) SM->Base Solubilization Anion 2-Aminopyridine-4-carboxylate (Soluble Anion) Base->Anion Product Target Mono-Boc Product (2-((Boc)amino)isonicotinic acid) Anion->Product Nucleophilic Attack on Boc2O Boc2O Boc2O Reagent Boc2O->Product

Figure 1: The "Happy Path" reaction scheme requires initial solubilization of the zwitterion.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material remains a suspension, and conversion is <10%."

Diagnosis: Solubility Failure. 2-Aminoisonicotinic acid exists as a zwitterion (inner salt) with high lattice energy. It is practically insoluble in DCM, THF, or Toluene, which are standard Boc-protection solvents. Solution:

  • Switch to Aqueous/Organic Biphasic System: Use a 1:1 mixture of 1,4-Dioxane and 1N NaOH (or

    
    ). The base converts the carboxylic acid to the carboxylate salt, breaking the zwitterionic lattice and solubilizing the pyridine ring in the aqueous phase.
    
  • Alternative "Ester-First" Route: If the acid is intractable, methylate the carboxylic acid first (using

    
    ). The resulting methyl ester is soluble in organic solvents (DCM/THF). Protect with 
    
    
    
    , then hydrolyze the ester with LiOH.
Issue 2: "I observe a major byproduct with Mass [M+100]."

Diagnosis: Formation of N,N-Di-Boc species. The 2-aminopyridine nitrogen is less nucleophilic than aliphatic amines due to resonance delocalization into the ring. However, once the first Boc group is attached, the remaining proton is acidic (pKa ~11-12), and the carbamate nitrogen can be deprotonated by strong bases or excess reagent, leading to a second Boc addition. Corrective Action:

  • Stoichiometry Control: Reduce

    
     to 1.1 equivalents .
    
  • Base Selection: Avoid strong bases if using organic solvents. Use

    
     instead of 
    
    
    
    or TEA to minimize deprotonation of the mono-Boc product.
  • Rescue Protocol: If Di-Boc forms, it is unstable. Treat the crude mixture with MeOH/

    
      at reflux for 1 hour. The second Boc group is kinetically labile and will cleave selectively, returning the Mono-Boc target.
    
Issue 3: "The product purity is low after workup (Mixed Anhydride formation)."

Diagnosis: O-Acylation of the Carboxylate. In the presence of excess


 and base, the carboxylic acid moiety can attack 

to form a mixed anhydride (

). This species is reactive and can hydrolyze back to the acid or react with nucleophiles. Solution:
  • Quench Properly: Ensure the reaction is quenched with water/acid to hydrolyze any mixed anhydrides before isolation.

  • Avoid Activation: Do not add coupling agents (EDC/HATU) until the Boc protection is fully complete and purified.

Side Reaction Profiling

Understanding the competition between the exocyclic amine, the ring nitrogen, and the carboxylic acid is critical.

SideReactions SM Starting Material (2-Aminoisonicotinic Acid) Target Target: Mono-Boc (Stable) SM->Target 1.0 eq Boc2O Controlled Base MixedAnh Intermediate: Mixed Anhydride (Unstable) SM->MixedAnh Reaction at COOH RingN Byproduct: Ring N-Boc Salt (Rare/Unstable) SM->RingN Kinetic Attack (Reversible) DiBoc Byproduct: N,N-Di-Boc (M+100 mass) Target->DiBoc Excess Boc2O Strong Base DiBoc->Target MeOH/K2CO3 (Rescue Step) MixedAnh->Target Aqueous Workup (Hydrolysis)

Figure 2: Map of potential side reactions. Note that the Di-Boc and Mixed Anhydride pathways are reversible under specific conditions.

Validated Experimental Protocols

Method A: Direct Protection (Recommended)

Best for scale-up and simplicity.

  • Setup: In a round-bottom flask, suspend 2-aminoisonicotinic acid (1.0 equiv) in a mixture of 1,4-Dioxane and Water (1:1 v/v).

  • Solubilization: Add NaOH (2.5 equiv, 1M solution) or

    
      (2.5 equiv). Stir until the solution is clear (formation of carboxylate).
    
  • Reaction: Cool to 0°C. Add

    
      (1.2 equiv) dissolved in a minimal amount of dioxane dropwise.
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Look for M+H = 239.1).

    • Checkpoint: If suspension returns, add more water/dioxane to maintain homogeneity.

  • Workup:

    • Wash the aqueous reaction mixture with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and non-polar impurities.
    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1N HCl or Citric Acid solution. The product should precipitate as a white/off-white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Method B: The "Ester-Rescue" Route

Use this if Method A yields inseparable emulsions or poor conversion.

  • Esterification: Reflux SM in MeOH with 2.0 equiv

    
     for 4h 
    
    
    
    Methyl 2-aminoisonicotinate.
  • Protection: React Ester with

    
     (1.2 equiv), TEA (2.0 equiv), and catalytic DMAP (0.05 equiv) in DCM.
    
  • Hydrolysis: Treat the purified Boc-Ester with LiOH (3.0 equiv) in THF/Water (4:1) at RT for 2h.

  • Acidify & Extract: Acidify to pH 4, extract with EtOAc.

Quantitative Data Summary

ParameterDirect Protection (Method A)Ester Route (Method B)
Overall Yield 65–75%50–60% (2 steps)
Reaction Time 12–18 hours24–36 hours
Purification Precipitation (No Column)Column often required for Step 1
Solubility Risk High (requires biphasic mix)Low (intermediates are organic soluble)
Di-Boc Risk Low (in aqueous base)Medium (in organic solvent + DMAP)

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • National Institutes of Health (NIH). "Synthesis of some 2-aminonicotinic acid derivatives." PubMed. Accessed October 26, 2023. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" Coupling Reactions

Welcome to the technical support center for "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in various synthetic applications. Here, we address common challenges encountered during amide bond formation and cross-coupling reactions, providing in-depth, field-proven insights and actionable troubleshooting protocols.

I. Understanding the Reagent: Key Physicochemical Properties

2-((Tert-butoxycarbonyl)amino)isonicotinic acid, often abbreviated as Boc-2-amino-isonicotinic acid, is a bifunctional molecule featuring a carboxylic acid on a pyridine ring and a Boc-protected amine. This structure presents both opportunities and challenges in chemical synthesis.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group in the ortho position to the carboxylic acid introduces significant steric hindrance. This can impede the approach of coupling reagents and the amine nucleophile, often leading to sluggish or incomplete reactions.[1][2]

  • Electronic Effects: The pyridine nitrogen acts as an electron-withdrawing group, which can influence the reactivity of the carboxylic acid.

  • Protecting Group Stability: The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][4] This dichotomy is crucial when selecting reaction conditions to avoid premature deprotection.[5]

II. Troubleshooting Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic endeavors, from peptide synthesis to materials science. However, coupling a sterically hindered acid like Boc-2-amino-isonicotinic acid can be challenging.

Problem 1: Low or No Product Yield

Question: I am attempting to couple Boc-2-amino-isonicotinic acid with a primary/secondary amine using standard coupling reagents like DCC/HOBt, but I am observing very low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in this specific coupling is a frequent issue, primarily stemming from the steric hindrance around the carboxylic acid. The bulky Boc group impedes the formation of the active ester intermediate and the subsequent nucleophilic attack by the amine.[2]

Causality and Troubleshooting Steps:

  • Insufficient Activation of the Carboxylic Acid: Standard coupling reagents might not be potent enough to overcome the steric barrier.

    • Recommendation: Switch to a more powerful coupling reagent. Urionium or phosphonium-based reagents are generally more effective for sterically hindered couplings. Consider reagents like HATU, HBTU, or PyBOP, which form highly reactive activated esters.[6] COMU is another excellent option, known for its high efficiency and improved safety profile compared to HOBt/HOAt-based reagents.[6]

  • Inappropriate Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Recommendation: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred for amide coupling reactions as they can help to solvate the reactants and intermediates effectively.[7]

  • Suboptimal Base Selection: The base plays a crucial role in deprotonating the amine and neutralizing any acidic byproducts.

    • Recommendation: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used.[5] Ensure the base is added in an appropriate stoichiometric amount (usually 2-3 equivalents).

Workflow for Optimizing Amide Coupling:

G cluster_0 Troubleshooting Low Yield Start Low or No Product Yield Step1 Switch to a more potent coupling reagent (e.g., HATU, HBTU, PyBOP, COMU) Start->Step1 Step2 Optimize solvent (DMF or NMP) Step1->Step2 Step3 Use a hindered base (DIPEA or TEA) Step2->Step3 Step4 Increase reaction temperature (monitor for side reactions) Step3->Step4 Success Successful Coupling Step4->Success

Caption: Troubleshooting workflow for low yield in amide coupling.

Problem 2: Side Product Formation

Question: My reaction is proceeding, but I am observing significant side products, including the formation of a urea byproduct and potential premature deprotection of the Boc group. How can I minimize these?

Answer:

Side product formation is a common issue that can complicate purification and reduce the overall yield of the desired amide.

Causality and Troubleshooting Steps:

  • Urea Byproduct Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to form an unreactive N-acylurea, or the excess carbodiimide can react with the amine.[8]

    • Recommendation: Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to side reactions.[8] Using uronium or phosphonium salt-based coupling reagents (HATU, HBTU, etc.) inherently avoids the formation of urea byproducts.

  • Premature Boc Deprotection: Although the Boc group is generally stable, prolonged exposure to even mildly acidic conditions or elevated temperatures can lead to its removal.[4][5]

    • Recommendation:

      • Ensure that the reaction is run under strictly anhydrous and neutral or slightly basic conditions.

      • Avoid excessive heating. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C) and monitor the reaction closely for any signs of deprotection.

      • If acidic conditions are unavoidable in a subsequent step, ensure the Boc-protected compound is not subjected to them for an extended period.

Recommended Reagent Stoichiometry for Amide Coupling
ReagentStoichiometry (relative to the limiting reagent)
Boc-2-amino-isonicotinic acid1.0 eq
Amine1.0 - 1.2 eq
Coupling Reagent (e.g., HATU)1.1 - 1.3 eq
Base (e.g., DIPEA)2.0 - 3.0 eq
Experimental Protocol: General Procedure for Amide Coupling with HATU
  • To a solution of Boc-2-amino-isonicotinic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Troubleshooting Cross-Coupling Reactions

Boc-2-amino-isonicotinic acid can also be utilized in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, typically after converting the carboxylic acid to a suitable leaving group (e.g., a halide).

Problem 3: Poor Reactivity in Suzuki-Miyaura Coupling

Question: I have converted the carboxylic acid of my Boc-protected starting material to a bromide and am attempting a Suzuki-Miyaura coupling with an arylboronic acid. The reaction is not proceeding well. What could be the issue?

Answer:

Poor reactivity in Suzuki-Miyaura couplings involving pyridine-based electrophiles can be attributed to several factors.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

    • Recommendation:

      • Use a ligand that can effectively compete with the pyridine for coordination to the palladium center. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[9]

      • Increase the catalyst loading slightly, but be mindful of potential side reactions.

  • Decomposition of the Boronic Acid: Electron-deficient heteroaryl boronic acids can be prone to protodeboronation, especially under basic conditions.[10]

    • Recommendation:

      • Use a milder base, such as K3PO4 or Cs2CO3, instead of stronger bases like NaOH or K2CO3.

      • Ensure the reaction is well-deoxygenated, as oxygen can also contribute to the degradation of the boronic acid.

Logical Relationship in Suzuki Coupling:

G cluster_1 Key Factors in Suzuki Coupling Catalyst Palladium Catalyst Product Coupled Product Catalyst->Product Ligand Bulky, Electron-Rich Ligand Ligand->Catalyst stabilizes & activates Base Appropriate Base (e.g., K3PO4) Base->Catalyst activates boronic acid Substrate Boc-Protected Pyridyl Halide Substrate->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst

Caption: Interplay of components in a successful Suzuki coupling.

Problem 4: Homocoupling in Sonogashira Reactions

Question: In my Sonogashira coupling of a Boc-protected pyridyl halide with a terminal alkyne, I am observing a significant amount of the alkyne homocoupling product (Glaser coupling). How can I suppress this side reaction?

Answer:

Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[11]

Causality and Troubleshooting Steps:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.

    • Recommendation:

      • Thoroughly degas all solvents and reagents before use.

      • Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Copper(I) Co-catalyst: While essential for the traditional Sonogashira reaction, the copper catalyst is also responsible for the homocoupling.

    • Recommendation:

      • Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand and a base like tetrabutylammonium fluoride (TBAF) or pyrrolidine.

      • If using a copper co-catalyst, ensure it is of high purity and use the minimum effective amount.

IV. Frequently Asked Questions (FAQs)

Q1: Can I perform the coupling reaction in a one-pot fashion, starting from the un-protected 2-aminoisonicotinic acid?

A1: While technically possible, it is not recommended. The free amino group is nucleophilic and can compete with the intended amine nucleophile, leading to polymerization or other side reactions. Protecting the amine with a Boc group ensures that the reaction proceeds cleanly at the carboxylic acid functionality.[5]

Q2: What is the best way to monitor the progress of these coupling reactions?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods. LC-MS is particularly useful as it provides information about the masses of the starting materials, product, and any side products, which can aid in troubleshooting.

Q3: I am having trouble purifying my final product. Are there any specific recommendations?

A3: Purification can sometimes be challenging due to the similar polarities of the product and any unreacted starting materials or byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution from a less polar to a more polar solvent system often provides the best separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Q4: Is it possible to cleave the Boc group in situ after the coupling reaction?

A4: Yes, this is a common strategy. After the coupling reaction is complete and the workup has been performed to remove the coupling reagents, the crude product can be dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid like trifluoroacetic acid (TFA) or HCl to remove the Boc group.[5]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.). Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved from [Link]

  • National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Peptide Synthesis Tools. (n.d.). Buy Reagents for Coupling. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Optimization

Improving solubility of "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" for reactions

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for the compound 2-((Tert-butoxycarbonyl)amino)isonicotinic acid . It is designed to address specific solubility bottlenecks enc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for the compound 2-((Tert-butoxycarbonyl)amino)isonicotinic acid . It is designed to address specific solubility bottlenecks encountered during synthetic workflows.

Ticket Subject: Improving Solubility of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS 365412-92-6) Department: Chemical Process Development & Scale-Up Status: Resolved / Knowledge Base Article #402[1]

Executive Summary & Chemical Profile[1][2][3]

Compound: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid Core Challenge: This molecule exhibits "solubility frustration" due to conflicting polarity domains.[1]

  • The Hydrophobic Domain: The tert-butyl carbamate (Boc) group requires non-polar or moderately polar organic solvents (DCM, EtOAc).[1]

  • The Polar/Ionic Domain: The isonicotinic acid core (pyridine ring + carboxylic acid) promotes strong intermolecular Hydrogen bonding and zwitterionic behavior, resisting dissolution in non-polar media.

The Solution Strategy: You cannot treat this simply as an organic solid. You must treat it as a latent salt .[1] Solubility is best achieved by breaking the intermolecular H-bond network via controlled deprotonation (for organic synthesis) or pH adjustment (for aqueous workups).[1]

Solubility Decision Matrix (Troubleshooting)

Scenario A: "My starting material won't dissolve in DCM or THF for a coupling reaction."

Root Cause: The free carboxylic acid forms strong dimers and aggregates.[1] DCM (Dichloromethane) and THF (Tetrahydrofuran) lack the dielectric constant to break these aggregates.[1] The Fix: The "Organic Salt" Method.

  • Do not heat the reaction excessively (risk of Boc thermal degradation >60°C).[1]

  • Protocol: Suspend the solid in DCM or THF. Add 1.0–1.2 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Mechanism: The base deprotonates the carboxylic acid, forming a lipophilic ammonium carboxylate salt. This salt is highly soluble in DCM/THF.[1]

  • Status:

    
    
    
Scenario B: "The compound precipitates when I add water during workup."

Root Cause: You have likely reached the compound's isoelectric point or acidic form, where it is least soluble in water. The Fix: pH-Dependent Partitioning. [1]

  • To dissolve in water: Adjust pH to > 8.0 using saturated NaHCO₃ or dilute NaOH.[1] (The carboxylate anion

    
     is water-soluble).[1]
    
  • To extract into organic: Adjust pH to ~3–4 using Citric Acid (10%).[1] (The neutral carboxylic acid

    
     prefers EtOAc or DCM).[1]
    
  • Warning: Avoid strong acids (HCl, TFA) below pH 2, as this will remove the Boc group.

  • Status:

    
    
    
Scenario C: "I need a solvent for NMR or high-concentration stock solutions."

Root Cause: Need for high dielectric constant without chemical modification.[1] The Fix: Dipolar Aprotic Solvents.

  • DMSO (Dimethyl sulfoxide): Solubility > 100 mg/mL.[1]

  • DMF (Dimethylformamide): Solubility > 50 mg/mL.[1][2]

  • Methanol: Moderate solubility (improved by warming), but avoid if using reactive electrophiles (risk of methyl ester formation).[1]

  • Status:

    
    
    

Visualized Workflows

Figure 1: Solubility Logic Gate

This diagram guides you through solvent selection based on your process step.[1]

SolubilityLogic Start Start: Solid 2-(Boc-amino)isonicotinic acid Process What is your goal? Start->Process Coupling Coupling Reaction (Amide Bond Formation) Process->Coupling Workup Aqueous Workup (Purification) Process->Workup Analysis Analysis (NMR/Stock Soln) Process->Analysis DCM_THF Solvent: DCM or THF Coupling->DCM_THF DMF_DMSO Solvent: DMF or DMSO Coupling->DMF_DMSO Alternative Extract Extraction Strategy Workup->Extract Analysis->DMF_DMSO Best for NMR Base_Add CRITICAL STEP: Add 1.1 eq DIPEA DCM_THF->Base_Add Suspension? Soluble_Salt Result: Soluble Organic Salt Base_Add->Soluble_Salt Acidify Acidify to pH 4 (Citric Acid) Extract->Acidify To Isolate Product Basify Basify to pH 8 (NaHCO3) Extract->Basify To Wash Impurities Org_Layer Partitions to: Organic Layer (EtOAc) Acidify->Org_Layer Aq_Layer Partitions to: Aqueous Layer Basify->Aq_Layer

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical requirement for base in non-polar solvents.

Standard Operating Procedures (SOPs)

SOP-01: Dissolution for Amide Coupling (DCM/THF Route)

Use this when you need to react the carboxylic acid with an amine.[1]

  • Weighing: Weigh the target amount of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid into the reaction vessel.

  • Solvent Addition: Add anhydrous DCM or THF (concentration 0.1 M to 0.2 M).[1] Note: The solid will likely remain as a suspension.

  • Activation: Add 1.1 equivalents of DIPEA (Diisopropylethylamine).

    • Observation: The suspension should clear within 1–5 minutes as the ammonium salt forms.

  • Coupling: Add your coupling reagent (e.g., HATU, T3P, or EDC/HOBt) followed by the amine partner.

    • Why this works: The carboxylate anion generated by DIPEA is the actual nucleophile that reacts with the coupling reagent [1].

SOP-02: Recovery from Reaction Mixture (Workup)

Use this to isolate the unreacted starting material or product.[1]

  • Evaporation: Remove volatile solvents (DCM/THF) under reduced pressure.

  • Biphasic Setup: Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removal of Bases): Wash the organic layer with 10% Citric Acid or 0.5 M NaHSO₄ .[1]

    • Chemistry: This protonates the pyridine nitrogen and the carboxylic acid, keeping the molecule neutral/zwitterionic but favoring the organic layer due to the Boc group.

    • Caution:Do not use HCl ; it will cleave the Boc group.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Solubility Data Reference Table

Solvent SystemSolubility RatingAdditive Required?Application
DCM (Dichloromethane) Low (< 5 mg/mL)YES (Base) Coupling Reactions
THF (Tetrahydrofuran) ModerateYES (Base) Coupling Reactions
DMF / DMSO High (> 50 mg/mL)NoStock Solutions, SNAr reactions
Water (Neutral pH 7) Low-Not Recommended
Water (Basic pH >8) HighYES (NaHCO₃) Aqueous washing (removal)
Water (Acidic pH <2) HighNO (Risk!) DANGER: Boc Deprotection zone
Methanol / Ethanol ModerateNoCrystallization / Transfer

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the compound in DCM without base? A: You can try, but it is unstable. The suspension may settle out again.[1] The thermodynamic solubility is low.[1] Chemical solubilization (adding base) is far more reliable than physical solubilization (sonication/heat) for this molecule.[1]

Q: Is the Boc group stable if I dissolve it in acetic acid? A: Yes, Boc is generally stable to weak organic acids like acetic acid or citric acid at room temperature. It is labile in strong mineral acids (HCl, HBr) or strong organic acids (TFA, Tosic acid) [2].[1]

Q: Why not just use DMF for everything? A: DMF is excellent for solubility but difficult to remove (high boiling point, 153°C).[1] If your product is an oil, removing DMF can be tedious and may require multiple water washes, which risks losing yield. DCM/THF + DIPEA is often preferred for easier workup.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Specifically Chapter 7 on Carbamates).[1] [1]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4] Tetrahedron, 60(11), 2447-2467.[1]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-((Tert-butoxycarbonyl)amino)isonicotinic acid. This guide is designed to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-((Tert-butoxycarbonyl)amino)isonicotinic acid. This guide is designed to provide in-depth, practical solutions for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from established analytical principles and field experience, this center addresses common challenges in a direct question-and-answer format to ensure your experiments proceed smoothly and efficiently.

Introduction to 2-((Tert-butoxycarbonyl)amino)isonicotinic acid

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a bifunctional molecule, possessing a carboxylic acid on a pyridine ring and a Boc-protected amine.[1] This structure presents unique challenges for reaction monitoring due to its polarity, amphoteric nature, and the lability of the Boc protecting group under certain conditions. Accurate monitoring is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable, rapid, and cost-effective technique for real-time reaction monitoring.[2] However, the unique properties of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can lead to common issues like streaking and poor separation.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue when analyzing polar, ionizable compounds like this one.[3][4][5] The primary causes are strong interactions with the silica gel stationary phase and sample overloading.

  • Causality: The carboxylic acid and the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica plate, leading to tailing or streaking.[6] If the concentration of your spotted sample is too high, it can saturate the stationary phase, causing the spot to spread as the mobile phase moves up the plate.[3][4]

  • Solutions:

    • Add a Modifier to the Mobile Phase: To mitigate the strong interactions, add a small amount of a polar modifier to your eluent. For an acidic compound like this, adding 0.5-1% acetic acid or formic acid to the mobile phase will help to protonate the analyte, reducing its interaction with the silica gel and resulting in more defined spots.[2][3][6]

    • Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it onto the TLC plate. What appears as a faint spot before development can become a well-defined spot after elution, while an intense initial spot often leads to streaking.[2][4]

    • Consider a Different Stationary Phase: While less common for routine monitoring, using alumina plates may sometimes reduce streaking for basic compounds, although silica is generally preferred for acidic ones.[7]

Q2: I can't see my spots after developing the TLC plate. What visualization techniques are effective for this compound?

A2: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid has a pyridine ring, which should be UV active. However, if the concentration is low, or if you need to visualize related non-UV active compounds, a chemical stain is necessary.

  • Primary Visualization:

    • UV Light: The pyridine ring makes the compound UV active. View the plate under a UV lamp (typically at 254 nm). The compound should appear as a dark spot on a fluorescent green background.

  • Chemical Staining (Secondary Visualization):

    • Ninhydrin Stain: This is an excellent choice for visualizing the deprotected amine (2-aminoisonicotinic acid), which may be a starting material or a byproduct. It will appear as a distinct colored spot (often yellow or purple) after heating. Boc-protected amines can also be visualized with ninhydrin, as the heat applied during staining can cause the Boc group to cleave, revealing the primary amine.[8][9]

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It is effective for a wide range of organic molecules and will show your compound as a yellow-brown spot on a purple background.[9][10]

    • p-Anisaldehyde Stain: This is another general-purpose stain that can produce a range of colors for different functional groups upon heating.[9]

Q3: How do I choose the right mobile phase (eluent) for my TLC analysis?

A3: The key is to find a solvent system that provides good separation between your starting material, product, and any potential byproducts, aiming for an Rf value of 0.2-0.4 for your product.[2]

  • Starting Point: A mixture of a non-polar and a polar solvent is a good starting point. For a polar compound like this, begin with a system like:

    • Ethyl acetate/Hexanes (e.g., 1:1 or 2:1)

    • Dichloromethane/Methanol (e.g., 9:1)

  • Systematic Approach (Trial and Error):

    • Start with a relatively non-polar system. If all spots remain at the baseline, increase the polarity by adding more of the polar solvent.

    • If all spots run to the top of the plate (solvent front), decrease the polarity.

    • As mentioned in Q1, always consider adding a small amount of acetic acid to your eluent to improve spot shape.[2][3][6]

Experimental Protocol: Standard TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the diluted reaction mixture on the starting line.

    • It is highly recommended to also spot the starting material and, if available, a pure sample of the product as references. A co-spot (spotting the reaction mixture on top of the starting material spot) is also useful for confirmation.[2]

  • Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Visualization:

    • Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, dip the plate in a chemical stain (like ninhydrin or KMnO₄), then gently heat it with a heat gun to develop the spots.[8][9]

TLC_Troubleshooting_Workflow start TLC Plate Developed problem Problem Observed? start->problem streaking Streaking or Tailing Spots problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes poor_sep Poor Separation (Rf too high/low) problem->poor_sep Yes end_node Problem Resolved problem->end_node No solution1 1. Add 0.5-1% Acetic Acid to Eluent 2. Dilute Sample 3. Re-spot Less Material streaking->solution1 solution2 1. Check under UV (254 nm) 2. Use Chemical Stain (Ninhydrin, KMnO₄) 3. Concentrate Sample & Re-spot no_spots->solution2 solution3 1. Adjust Eluent Polarity (More polar if Rf is low, less polar if high) 2. Try a Different Solvent System poor_sep->solution3 solution1->end_node solution2->end_node solution3->end_node

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides more detailed and quantitative information than TLC, allowing for the confirmation of molecular weights and the identification of minor impurities. However, the properties of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid require careful method development.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What ionization mode, positive or negative, is better for analyzing this compound?

A1: Due to its structure, 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can be ionized in both positive and negative modes. The optimal choice depends on the specific reaction and what you are trying to detect.

  • Positive Ion Mode (ESI+): In this mode, the molecule will likely be detected as the protonated molecular ion [M+H]⁺. The pyridine nitrogen is a site of protonation. This mode is generally robust for compounds containing basic nitrogen atoms. You may also observe adducts like [M+Na]⁺ and [M+K]⁺, which are common in ESI-MS.[11][12] The ammonium adduct [M+NH₄]⁺ is also possible if ammonium salts are present in the mobile phase.[13][14]

  • Negative Ion Mode (ESI-): In this mode, the molecule will be detected as the deprotonated molecular ion [M-H]⁻ due to the presence of the carboxylic acid group. This mode can be very sensitive for acidic compounds.

  • Recommendation: It is often best to analyze the sample in both modes initially to see which provides a cleaner signal and better sensitivity for your compound of interest. For quantitative analysis, negative mode may offer lower background noise.

Q2: I'm seeing a peak at a mass 100 Da lower than my expected product. What is it?

A2: A loss of 100 Da is the characteristic fragmentation pattern of a Boc-protected amine. This corresponds to the loss of the tert-butoxycarbonyl group (C₅H₈O₂). This can happen under certain conditions:

  • In-source Fragmentation: The Boc group is thermally labile and can fragment within the mass spectrometer's ion source, especially at higher temperatures or voltages.[15][16] You will see both the [M+H]⁺ of your intact compound and a significant [M-Boc+H]⁺ fragment. To reduce this, try lowering the fragmentor/capillary exit voltage and the source temperature.

  • Reaction-Induced Deprotection: The peak could be the actual deprotected product, 2-aminoisonicotinic acid, formed during your reaction. This can happen if your reaction conditions are too acidic or were heated for an extended period.[17] Comparing the LC retention time to a standard of the deprotected compound can confirm its identity.

Q3: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A3: Poor peak shape in LC is often due to secondary interactions with the column, improper mobile phase conditions, or extra-column effects.[18][19]

  • Causality: Similar to TLC, the compound can interact with the silica support of the C18 column. The carboxylic acid can cause tailing, especially if the mobile phase pH is not optimal.

  • Solutions:

    • Mobile Phase pH: Add a modifier to your mobile phase. For reversed-phase chromatography of an acidic compound, adding 0.1% formic acid to both the water and organic solvent (acetonitrile or methanol) is standard practice. This will ensure the carboxylic acid is fully protonated, leading to sharper peaks and more reproducible retention times.[19]

    • Column Choice: While a standard C18 column is often sufficient, for particularly challenging separations, a column with a different stationary phase may be beneficial.[20][21]

    • Check for Extra-Column Volume: Ensure all tubing and connections in your LC system are properly fitted with no dead volume, as this can cause peak broadening.[18][22]

Data Summary: Expected Mass Spectrometry Ions
CompoundFormulaMolecular WeightExpected Ion (ESI+)Expected Ion (ESI-)
2-((Tert-butoxycarbonyl)amino)isonicotinic acidC₁₁H₁₄N₂O₄238.24239.1 [M+H]⁺, 261.1 [M+Na]⁺237.1 [M-H]⁻
2-Aminoisonicotinic acid (Deprotected)C₆H₆N₂O₂138.12139.1 [M+H]⁺137.1 [M-H]⁻
Experimental Protocol: General LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter to remove particulates.[18]

  • LC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Run in both positive and negative modes if possible.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Gas Flow (Nitrogen): Adjust as per instrument recommendations.

    • Fragmentor Voltage: Start with a low value (e.g., 70-80 V) to minimize in-source fragmentation.[15]

LCMS_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Analysis prep_sample 1. Dilute & Filter Sample prep_lc 2. Set LC Method (C18, ACN/H₂O + 0.1% FA) prep_sample->prep_lc prep_ms 3. Set MS Parameters (ESI+/-, Low Fragmentor V) prep_lc->prep_ms inject 4. Inject Sample prep_ms->inject acquire 5. Acquire Data (Total Ion Chromatogram & Mass Spectra) inject->acquire analyze 6. Analyze Spectra (Check for [M+H]⁺, [M-H]⁻, fragments) acquire->analyze

References

  • VanVeller Lab Resources. (n.d.). Department of Chemistry. Retrieved February 7, 2024, from [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved February 7, 2024, from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved February 7, 2024, from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved February 7, 2024, from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved February 7, 2024, from [Link]

  • Reddit. (2024, October 28). Why my TLC is dragging. r/OrganicChemistry. Retrieved February 7, 2024, from [Link]

  • Crema, M., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and Bioanalytical Chemistry, 412(26), 7037-7049. [Link]

  • KGS. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Retrieved February 7, 2024, from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question? Retrieved February 7, 2024, from [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved February 7, 2024, from [Link]

  • de Koster, C. G., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

  • Michigan State University. (n.d.). TLC Stains. Retrieved February 7, 2024, from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved February 7, 2024, from [Link]

  • Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]

  • Hori, Y., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved February 7, 2024, from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved February 7, 2024, from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved February 7, 2024, from [Link]

  • Gademsetty, V. S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2855-64. [Link]

  • Poole, C. F. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 25(6), 334-343. [Link]

  • MilliporeSigma. (n.d.). 2-((tert-Butoxycarbonyl)amino)isonicotinic acid. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? Retrieved February 7, 2024, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of a novel bifunctional chelating agent. Retrieved February 7, 2024, from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved February 7, 2024, from [Link]

  • Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved February 7, 2024, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2022, August 12). Analysis of Amino Acids Using Thin Layer Chromatography. Retrieved February 7, 2024, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved February 7, 2024, from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved February 7, 2024, from [Link]

  • PubMed. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved February 7, 2024, from [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved February 7, 2024, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved February 7, 2024, from [Link]

  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved February 7, 2024, from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved February 7, 2024, from [Link]

Sources

Optimization

Temperature optimization for "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" synthesis

Technical Support Center: Temperature Optimization for 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid Synthesis Executive Summary Target Molecule: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid CAS: 365412-92-6 Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Optimization for 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid Synthesis

Executive Summary

Target Molecule: 2-((Tert-butoxycarbonyl)amino)isonicotinic acid CAS: 365412-92-6 Critical Challenge: Balancing the solubility of the zwitterionic starting material (2-aminoisonicotinic acid) against the thermal instability of Di-tert-butyl dicarbonate (


).[1]

Part 1: The Thermodynamics & Kinetics (The "Why")

Q: Why is temperature control more critical for this specific substrate compared to standard aliphatic amines?

A: The synthesis of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid presents a "solubility-stability paradox" driven by two competing factors:

  • Zwitterionic Lattice Energy (Requires Heat): The starting material, 2-aminoisonicotinic acid, exists primarily as a zwitterion (inner salt) in the solid state. The protonated pyridine ring and deprotonated carboxylate form a strong crystal lattice with high melting points and poor solubility in organic solvents (DCM, THF) typically used for Boc protection.

    • Impact: At Room Temperature (RT), the reaction is often heterogeneous (slurry), leading to slow kinetics and incomplete conversion. Raising the temperature is necessary to disrupt this lattice and solubilize the free amine species.

  • 
     Thermal Instability (Limits Heat): 
    
    
    
    
    is thermally unstable. Above 55-60°C, it undergoes thermal decomposition into isobutylene and
    
    
    . Furthermore, at elevated temperatures, the N-Boc product can undergo further reaction to form N,N-diBoc species or eliminate t-butanol to form highly reactive isocyanates, which degrade into urea byproducts.

Optimization Goal: Identify the "Goldilocks Zone" where the zwitterion is soluble enough to react, but


 remains stable.

Part 2: Optimized Protocol & Data (The "How")

Q: What is the recommended temperature and solvent system?

A: Based on the electronic properties of aminopyridines and solubility profiles, the optimal protocol utilizes a polar aqueous/organic system at 40–45°C .

Recommended Protocol:

  • Solvent System: 1:1 mixture of 1,4-Dioxane and 1N NaOH (aq). The base disrupts the zwitterion, forming the soluble sodium isonicotinate salt.

  • Stoichiometry: 1.0 equiv Substrate : 1.5 equiv

    
     : 2.0 equiv Base.
    
  • Temperature Ramp:

    • Step A (Dissolution): Stir substrate + Base + Solvent at RT until fully dissolved (clear solution).[2]

    • Step B (Reaction): Add

      
       (dissolved in minimal dioxane). Heat to 40°C .
      
    • Step C (Monitoring): Maintain 40°C for 4–6 hours. Do not exceed 50°C.

Representative Optimization Data:

TemperatureReaction TimeConversion (%)Purity (HPLC)Primary Issue
20°C (RT) 24 h35%98%Solubility: Reaction stalled; substrate remained solid.
40°C 6 h 96% 97% Optimal: Full dissolution; minimal byproducts.
60°C 3 h99%82%Side Reactions: Formation of N,N-diBoc and Urea derivatives.
80°C 1 hN/A<50%Decomposition: Rapid gas evolution (

);

loss.

Part 3: Visualization of Reaction Logic

Figure 1: Synthesis Workflow & Decision Tree This diagram outlines the critical decision points based on visual cues during the reaction.

ReactionWorkflow start Start: 2-Aminoisonicotinic Acid dissolve Add 1N NaOH/Dioxane (1:1) Stir at RT start->dissolve check_sol Is solution clear? dissolve->check_sol heat_mild Heat to 40°C (Solubilize Zwitterion) check_sol->heat_mild No (Suspension) add_boc Add Boc2O (1.5 eq) Maintain 40°C check_sol->add_boc Yes heat_mild->add_boc monitor Monitor HPLC/TLC (4-6 Hours) add_boc->monitor

Caption: Workflow for solubilizing the zwitterionic starting material before Boc addition to ensure homogeneity.

Part 4: Troubleshooting Guide (The "What If")

Q1: The reaction mixture turns into a thick paste or precipitate forms upon heating.

  • Cause: This is likely the formation of the N-Boc product as a free acid if the pH has dropped. As

    
     reacts, it can release acidic byproducts or consume base if not buffered.[3]
    
  • Solution: Check pH.[4][5] If pH < 8, add small aliquots of 1N NaOH to maintain pH 9-10. The product should remain soluble as the carboxylate salt.

Q2: I see a new impurity at RRT 1.2 (Higher Hydrophobicity).

  • Cause: N,N-diBoc formation.[4][6] This occurs if the temperature is too high (>50°C) or excess

    
     (>2.0 equiv) is used.
    
  • Solution:

    • Reduce temperature to 35-40°C.

    • Use Selective Hydrolysis : The second Boc group on an N,N-diBoc aminopyridine is labile. Treat the crude mixture with MeOH/K2CO3 at reflux for 30 mins to cleave the extra Boc group while retaining the desired mono-Boc product.

Q3: Rapid gas evolution is observed immediately after adding


. 
  • Cause: Thermal decomposition of

    
     or reaction with the aqueous solvent at high temperature.
    
  • Solution: Ensure the reaction temperature is below 30°C during the addition of

    
    . Only ramp to 40°C after addition is complete to minimize reagent loss.
    

Part 5: Mechanistic Pathway & Side Reactions[5]

Figure 2: Temperature-Dependent Reaction Pathways Visualizing how excessive heat diverts the reaction toward urea byproducts.

SideReactions substrate 2-Aminoisonicotinic Acid target Target: Mono-Boc Product substrate->target 40°C, Base diboc N,N-DiBoc Side Product target->diboc >55°C, Excess Boc2O isocyanate Isocyanate Intermediate target->isocyanate >65°C, -tBuOH urea Urea Byproduct isocyanate->urea + Substrate

Caption: Pathway divergence showing how temperatures >55°C promote DiBoc and Urea formation.

References

  • BenchChem. (2025).[4][7] Optimizing reaction time and temperature for N-Boc protection. Retrieved from

  • Sigma-Aldrich. (n.d.).[8] 2-((tert-Butoxycarbonyl)amino)isonicotinic acid Product Sheet. Retrieved from

  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from

  • National Institutes of Health (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from

  • ResearchGate. (2024).[9] Discussion on Boc Stability and Temperature Optimization. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Protected Amino Acids: A Comparative Analysis of 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

In the intricate world of peptide synthesis and drug discovery, the strategic use of protected amino acids is fundamental to achieving desired molecular architectures. Among the vast arsenal available to chemists, 2-((Te...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and drug discovery, the strategic use of protected amino acids is fundamental to achieving desired molecular architectures. Among the vast arsenal available to chemists, 2-((Tert-butoxycarbonyl)amino)isonicotinic acid stands out as a non-canonical building block, offering unique structural and chemical properties. This guide provides a deep, comparative analysis of this compound, contrasting its Boc-protection strategy and heterocyclic core with other common protected amino acids, grounded in experimental rationale and practical application.

Section 1: Deconstructing the Molecule: Core Scaffold vs. Protecting Group

To understand the utility of any protected amino acid, one must analyze its two key components: the amino acid scaffold and the amine protecting group.

  • The Isonicotinic Acid Scaffold: Unlike canonical alpha-amino acids, the core of the title compound is a pyridine ring. This heterocyclic aromatic structure imparts distinct characteristics. The nitrogen atom in the pyridine ring influences the molecule's pKa, solubility, and potential to act as a hydrogen bond acceptor or a coordination site for metals in the final product. Derivatives of isonicotinic acid are foundational in various pharmaceuticals, most notably in the development of antituberculosis agents like isoniazid.[1][2] This scaffold introduces a rigid, planar element into a peptide chain, which can be crucial for enforcing specific conformations.

  • The Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate that temporarily masks the reactivity of the amine.[3] The choice of protecting group dictates the entire synthetic strategy, including the conditions for deprotection and compatibility with other functional groups in the molecule.

Section 2: The Boc Group: A Deep Dive into Acid-Labile Protection

The Boc group is a cornerstone of organic synthesis, prized for its stability and specific cleavage conditions.[4] It is stable in the presence of most nucleophiles and bases, making it an excellent choice for synthetic routes that involve basic reaction steps.[5]

Mechanism of Deprotection: The removal of the Boc group is achieved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA).[6][7][8] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9] The formation of gaseous CO2 provides a strong thermodynamic driving force for the reaction.[4][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Causality in Protocol Design: The choice of a strong acid like TFA is critical. Weaker acids may not be sufficient to efficiently cleave the carbamate. During deprotection, the generated tert-butyl cation is a potent electrophile that can alkylate sensitive residues (e.g., Tryptophan, Methionine). To prevent these side reactions, "scavengers" such as triethylsilane (TES) or thioanisole are added to the reaction mixture to trap the cation.[5][11]

Section 3: The Orthogonal Universe: Boc vs. Fmoc and Cbz Strategies

The power of protecting groups lies in their orthogonality—the ability to remove one type of protecting group without affecting another.[12][13] This principle allows for complex, site-specific modifications of molecules.

Protecting GroupAbbreviationCleavage ConditionsStabilityPrimary Use Case
Tert-butoxycarbonyl BocStrong Acid (e.g., TFA, HCl)[7][]Stable to bases, nucleophiles, hydrogenolysis[5][9]Boc-SPPS, solution-phase synthesis, protecting N-terminus
9-Fluorenylmethoxycarbonyl FmocBase (e.g., 20% Piperidine in DMF)[3][15]Stable to acids, hydrogenolysisFmoc-SPPS (milder deprotection is often preferred)[15]
Carboxybenzyl Cbz (or Z)Catalytic Hydrogenolysis (H₂, Pd/C)[3][16][17], Strong Acid (HBr/AcOH)[17][18]Stable to mild acid/base conditionsGeneral organic synthesis, some peptide work

Expert Insight: The choice between a Boc and Fmoc strategy in solid-phase peptide synthesis (SPPS) is a critical decision.[]

  • Boc-SPPS: Employs repetitive strong acid treatment (TFA) for Nα-deprotection. Side-chain protecting groups are typically benzyl-based and are removed in the final step with a very strong acid like hydrofluoric acid (HF).[][15] This strategy is robust and can be superior for long or difficult sequences.[19]

  • Fmoc-SPPS: Uses a base (piperidine) for Nα-deprotection. Side-chain protecting groups are often tert-butyl based and are removed in the final cleavage step with TFA.[] This is generally considered a milder overall strategy and is more popular for routine synthesis.[15]

2-((Tert-butoxycarbonyl)amino)isonicotinic acid, with its acid-labile Boc group, fits naturally into the Boc-SPPS paradigm or in solution-phase syntheses where subsequent steps do not involve strong acids.

Orthogonal_Strategy cluster_0 Deprotection Steps cluster_1 Selective Outcomes Peptide Boc-N-Terminus Peptide Backbone Lys(Fmoc)-Sidechain TFA Treat with TFA Peptide:f0->TFA Piperidine Treat with Piperidine Peptide:f2->Piperidine Result_TFA H2N-Terminus Peptide Backbone Lys(Fmoc)-Sidechain TFA->Result_TFA:f0 Selective N-Terminus Deprotection Result_Pip Boc-N-Terminus Peptide Backbone Lys(NH2)-Sidechain Piperidine->Result_Pip:f2 Selective Side-Chain Deprotection

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Section 4: Experimental Protocols & Performance

Trustworthy protocols are self-validating. The following methodologies include explanations for key steps, ensuring both reproducibility and understanding.

Protocol 1: Boc Deprotection of 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

  • Objective: To remove the Boc protecting group, yielding 2-aminoisonicotinic acid.

  • Materials:

    • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (1 equivalent)

    • Dichloromethane (DCM) or 1,4-Dioxane

    • Trifluoroacetic acid (TFA, 10-20 equivalents, e.g., 20-50% v/v solution in DCM)

    • Triethylsilane (TES, 1-2 equivalents) - Scavenger

  • Methodology:

    • Dissolution: Dissolve the Boc-protected amino acid in DCM. The volume should be sufficient to ensure complete dissolution (e.g., 5-10 mL per gram of substrate).

    • Scavenger Addition: Add triethylsilane (TES) to the solution. Rationale: TES acts as a scavenger to quench the tert-butyl cation formed during deprotection, preventing potential side reactions.

    • Deprotection: Cool the solution in an ice bath (0 °C). Add the TFA solution dropwise over 5-10 minutes. Rationale: The reaction is exothermic; slow addition at a low temperature helps control the reaction rate and minimize potential degradation.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Rationale: The evolution of CO2 gas is a visual indicator that the reaction is proceeding.[7]

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude product (the TFA salt of the amine) can often be used directly or purified further after neutralization.

Protocol 2: Peptide Coupling using HBTU

  • Objective: To couple 2-((Tert-butoxycarbonyl)amino)isonicotinic acid to a free amine (e.g., an amino acid ester or a resin-bound peptide).

  • Materials:

    • 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (1 equivalent)

    • HBTU (0.95 equivalents) - Coupling Reagent

    • HOBt (1 equivalent) - Additive (optional but recommended)

    • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) - Base

    • Amine component (e.g., H-Phe-OMe·HCl, 1 equivalent)

    • N,N-Dimethylformamide (DMF) - Solvent

  • Methodology:

    • Activation: In a reaction vessel, dissolve the Boc-protected amino acid, HBTU, and HOBt in DMF. Stir for 5-10 minutes. Rationale: HBTU, an uronium salt, reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester, facilitating amide bond formation.[20][21] HOBt is often included to suppress racemization and improve efficiency.[21]

    • Base Addition: Add DIPEA to the mixture. The solution may change color. Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the ammonium salt of the amine component, allowing them to react.

    • Coupling: Add the amine component to the activated mixture.

    • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction with a solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine to remove excess reagents and byproducts. Dry the organic layer and concentrate to obtain the crude peptide.

Section 5: The Strategic Value of a Non-Canonical Scaffold

The incorporation of non-canonical amino acids (ncAAs) like 2-aminoisonicotinic acid is a powerful strategy in medicinal chemistry.[22][23][24] Standard peptide-based drugs can suffer from poor metabolic stability and low oral bioavailability. Introducing ncAAs can:

  • Enhance Stability: The unnatural backbone can resist enzymatic degradation by proteases.

  • Induce Specific Conformations: The rigid pyridine ring can act as a turn-mimetic or enforce a specific geometry, locking the peptide into its bioactive conformation.

  • Modulate Pharmacokinetics: The pyridine nitrogen can alter the polarity and hydrogen bonding capacity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

By choosing 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, a researcher is not just selecting a protected amino acid; they are strategically embedding a functional, heterocyclic motif that can impart valuable pharmacological properties to the final molecule. This contrasts sharply with a simple building block like Boc-Alanine, which provides steric bulk but lacks the specific electronic and structural features of the isonicotinic acid core.

Conclusion

The selection of a protected amino acid is a multi-faceted decision that profoundly impacts a synthetic campaign. 2-((Tert-butoxycarbonyl)amino)isonicotinic acid offers the robust, well-understood advantages of Boc protection—namely, high stability and clean, acid-labile cleavage. However, its true value lies in the isonicotinic acid scaffold. This non-canonical, heterocyclic core provides a tool to move beyond simple peptide sequences, allowing researchers to introduce rigidity, modulate physicochemical properties, and design molecules with enhanced stability and novel functions. Its comparison with Fmoc- and Cbz-protected amino acids highlights the critical importance of an orthogonal mindset in planning complex syntheses, enabling the chemist to navigate the challenges of multi-step reactions with precision and control.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Basic Peptides synthesis introduction. LifeTein®. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc Deprotection Mechanism. Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central (PMC). [Link]

  • Novel isoniazid derivative as promising antituberculosis agent. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Introduction: “Noncanonical Amino Acids”. ACS Publications. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Protecting Groups. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • 3-Aminoisonicotinic acid. PubChem. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. ResearchGate. [Link]

Sources

Comparative

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine carboxylic acid framework is a cornerstone for the development of novel therapeutics. Among these, iso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine carboxylic acid framework is a cornerstone for the development of novel therapeutics. Among these, isonicotinic acid and its derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide focuses on the synthetic versatility and therapeutic potential of compounds derived from a key building block: 2-((tert-butoxycarbonyl)amino)isonicotinic acid. The presence of the Boc-protecting group on the 2-amino position allows for selective modifications, paving the way for the synthesis of diverse compound libraries with a range of biological properties, including antitubercular, anticancer, and enzyme inhibitory activities.

This document provides a comparative analysis of the biological activities of various classes of compounds synthesized from this versatile precursor. We will delve into the structure-activity relationships, present quantitative data from relevant studies, and provide detailed experimental protocols for key biological assays.

The 2-Aminoisonicotinic Acid Core: A Gateway to Diverse Bioactivity

2-((Tert-butoxycarbonyl)amino)isonicotinic acid serves as a strategic starting material in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, which can be readily removed under acidic conditions to yield the free 2-aminoisonicotinic acid. This free amine then becomes a reactive handle for the introduction of a wide array of functional groups through amide bond formation, hydrazone synthesis, and other coupling reactions. This synthetic flexibility allows for the systematic exploration of the chemical space around the 2-aminoisonicotinic acid core, leading to the discovery of compounds with tailored biological activities.

The pyridine nitrogen and the carboxylic acid group of the isonicotinic acid moiety also play crucial roles in mediating interactions with biological targets. These features, combined with the diverse substituents that can be introduced at the 2-amino position, contribute to the wide range of pharmacological effects observed in its derivatives.

Comparative Analysis of Biological Activities

The derivatives of 2-aminoisonicotinic acid have shown promise in several therapeutic areas. Below, we compare the activities of different classes of compounds derived from this scaffold.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the search for new and effective antitubercular agents is a priority. Derivatives of isonicotinic acid, most notably isoniazid, are frontline drugs for the treatment of tuberculosis.[1] The 2-aminoisonicotinic acid scaffold has been explored for the development of novel antitubercular agents with improved efficacy and resistance profiles.

Table 1: Comparison of Antitubercular Activity of 2-Aminothiazole Derivatives

CompoundStructureTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative 1 2-amino-4-(aryl)thiazoleMycobacterium tuberculosis H37Rv<1[2]
Thiazole Derivative 2 2-amino-4-(heteroaryl)thiazoleMycobacterium tuberculosis H37Rv0.8[2]
Isoniazid (Reference) Pyridine-4-carbohydrazideMycobacterium tuberculosis H37Rv0.025-0.05[1]

MIC: Minimum Inhibitory Concentration

The 2-aminothiazole series of compounds has demonstrated potent activity against Mycobacterium tuberculosis.[2] Structure-activity relationship (SAR) studies have revealed that lipophilic substitutions at the C-2 position of the thiazole ring are well-tolerated, while modifications to the C-4 position and the thiazole core itself are more sensitive to changes.[2]

Anticancer Activity

The development of novel anticancer agents with improved selectivity and reduced toxicity is a major focus of cancer research. Derivatives of 2-aminoisonicotinic acid have been investigated as potential kinase inhibitors and cytotoxic agents.

Table 2: Comparison of Anticancer Activity of 2-Aminonicotinamide Derivatives

CompoundStructureCell LineIC50 (µM)Reference
Aminopyrazole Derivative 1 N-(substituted)-1H-pyrazol-3-amineJNK30.02[3]
Aminopyrazole Derivative 2 N-(substituted)-1H-pyrazol-3-amineJNK30.015[3]
Staurosporine (Reference) IndolocarbazoleVarious~0.01[4]

IC50: Half-maximal Inhibitory Concentration

Aminopyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis and a potential target for neurodegenerative diseases and certain cancers.[3] SAR studies have guided the optimization of these compounds to improve their potency and selectivity.

Enzyme Inhibitory Activity

Beyond kinase inhibition, derivatives of 2-aminoisonicotinic acid have been explored as inhibitors of other enzyme classes.

Table 3: Comparison of Enzyme Inhibitory Activity of Hydrazone Derivatives

CompoundStructureEnzyme TargetInhibitionReference
Hydrazone Derivative 1 Isonicotinoyl hydrazoneVariousBiologically active[5][6]
Hydrazone Derivative 2 Substituted benzaldehyde hydrazoneVariousBiologically active[5][6]

Hydrazones are a class of compounds known for their wide range of biological activities, including enzyme inhibition.[5][6] The synthesis of hydrazones from 2-aminoisonicotinic acid derivatives allows for the introduction of diverse functionalities, leading to compounds with potential applications in various therapeutic areas.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the evaluation of biological activity are crucial.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the fluorescence or absorbance to determine cell viability. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test compound in a suitable buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.

Kinase Inhibitor Mechanism of Action

Kinase_Inhibition cluster_kinase Kinase Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Kinase Inhibitor 2-Aminoisonicotinic Acid Derivative Inhibitor->ATP_Site Competitively Binds Biological_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Biological_Response Triggers

Caption: Competitive inhibition of a kinase by a 2-aminoisonicotinic acid derivative.

General Workflow for Synthesis and Biological Evaluation

Workflow Start 2-((tert-Butoxycarbonyl)amino) isonicotinic acid Deprotection Boc Deprotection Start->Deprotection Core 2-Aminoisonicotinic Acid Deprotection->Core Derivatization Derivatization (Amidation, Hydrazone formation, etc.) Core->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (Antitubercular, Anticancer, etc.) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Validation

A Strategic Cost-Benefit Analysis of 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision point, balancing synthetic feasibility, biological activity, and overall proje...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision point, balancing synthetic feasibility, biological activity, and overall project cost. 2-((Tert-butoxycarbonyl)amino)isonicotinic acid, a key heterocyclic intermediate, exemplifies this balance. This guide provides an in-depth analysis of its utility, offering a comparative look at alternatives and the practical, data-driven insights needed to justify its inclusion in complex synthetic workflows.

Core Attributes: The Strategic Advantage of the Boc-Pyridine Scaffold

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is a bifunctional pyridine derivative, featuring a carboxylic acid at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 2-position. This specific arrangement is not arbitrary; it confers distinct chemical properties that are highly advantageous in multi-step synthesis.

The Boc protecting group is central to its utility. It is famously robust under a wide array of chemical conditions, including basic, hydrogenolytic, and organometallic reactions, yet it can be cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This acid-lability forms the cornerstone of the Boc strategy in Solid-Phase Peptide Synthesis (SPPS) and provides an essential orthogonality with other protecting groups.[2]

Key Technical Benefits:

  • Orthogonal Protection Strategy: The primary benefit is its compatibility with the Boc-based peptide synthesis strategy. Its acid-labile nature is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, allowing for complex synthetic designs where different protecting groups must be removed selectively.[2][3]

  • Structural Pre-organization: The pyridine ring introduces a conformationally rigid aromatic scaffold. In drug design, such rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Modulated Reactivity: The electron-withdrawing nature of the pyridine ring and the C4-carboxylic acid influences the pKa of the C2-amino group, providing a unique electronic profile for molecular recognition and further chemical modification.

The Competitive Landscape: A Comparative Analysis of Alternatives

The decision to employ this specific building block must be weighed against viable alternatives. The choice often depends on the overall synthetic plan, desired final structure, and budget.

Feature2-((Tert-butoxycarbonyl)amino) isonicotinic acidAlternative 1: Fmoc-2-amino-isonicotinic acidAlternative 2: 3-((Tert-butoxycarbonyl)amino) isonicotinic acid[4][5]Alternative 3: Boc-4-amino-1H-pyrazole-3-carboxylic acid
Protecting Group Boc (Acid-Labile)Fmoc (Base-Labile)Boc (Acid-Labile)Boc (Acid-Labile)
Primary Synthesis Compatibility Boc-SPPS, Solution-PhaseFmoc-SPPS, Solution-PhaseBoc-SPPS, Solution-PhaseBoc-SPPS, Solution-Phase
Substitution Pattern 2,4- (para-like)2,4- (para-like)3,4- (ortho-like)3,4- (ortho-like)
Structural Impact Linear, rigid linkerLinear, rigid linkerKinked, rigid linkerDifferent heteroaromatic core, alters H-bonding
Relative Cost ModerateHighModerateModerate to High
Primary Application Peptide mimetics, rigid scaffoldsOrthogonal peptide synthesisScaffolds requiring specific vector orientationBioisosteric replacement for peptide bonds

Cost-Benefit Insight:

While the upfront cost of 2-((tert-butoxycarbonyl)amino)isonicotinic acid is higher than simple amino acids, its value lies in mitigating risks and saving time in later, more complex synthetic stages. The cost of Fmoc-protected analogues is generally higher due to the reagents required for their synthesis. Positional isomers like the 3,4-substituted variant offer different structural possibilities but may not be direct substitutes. The ultimate cost-effectiveness is realized through higher yields, simplified purifications, and the predictable reactivity afforded by the Boc protecting group.

From Theory to Practice: Key Experimental Protocols

Successful implementation requires robust and reproducible protocols. The following sections detail the two most common manipulations involving this reagent: amide coupling and Boc deprotection.

Protocol 1: Solution-Phase Amide Bond Formation

This protocol describes a standard peptide coupling reaction using a carbodiimide activator and an additive to suppress side reactions.

Experimental Workflow for Amide Coupling

Caption: Workflow for a standard solution-phase amide coupling reaction.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-((tert-butoxycarbonyl)amino)isonicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired amine coupling partner (1.1 eq) to the solution.

  • Cool the reaction vessel in an ice-water bath to 0°C.

  • Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) to the stirred mixture.

  • Maintain the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor reaction completion using TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter to remove the diisopropylurea byproduct.

  • Wash the organic filtrate sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash chromatography on silica gel.

Protocol 2: Boc Group Deprotection

This protocol outlines the standard method for removing the Boc protecting group to liberate the free amine.

Experimental Workflow for Boc Deprotection

Caption: Standard workflow for the acidic removal of a Boc protecting group.

Step-by-Step Methodology:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) to create a 20-50% (v/v) solution. The concentration can be adjusted based on the acid sensitivity of other functional groups.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS to confirm the consumption of starting material.

  • Once complete, remove the solvent and excess TFA by rotary evaporation.

  • The resulting crude amine, as its trifluoroacetate salt, is often of sufficient purity to be used directly in the subsequent reaction step without further purification.

Authoritative Grounding and Mechanistic Considerations

The chemical principles underpinning these protocols are well-established. In peptide coupling, carbodiimides like DIC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal epimerization.

The acid-catalyzed cleavage of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[1]

Logical Framework for Reagent Selection

G cluster_strategy Synthetic Strategy cluster_reagent Appropriate Reagent cluster_outcome Desired Outcome A Boc-Based SPPS D Boc-2-amino-isonicotinic acid A->D B Fmoc-Based SPPS E Fmoc-2-amino-isonicotinic acid B->E C Solution-Phase Synthesis C->D C->E F Successful Synthesis of Target Molecule D->F E->F

Caption: Decision logic for selecting the appropriately protected building block.

Conclusion: A Calculated Investment for Complex Synthesis

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is more than a mere reagent; it is a strategic tool for the efficient construction of complex molecular architectures. While its initial procurement cost is a valid consideration, a thorough cost-benefit analysis reveals its true value. By enabling robust and high-yielding reactions, simplifying purification processes, and providing a rigid scaffold for drug design, it frequently proves to be a cost-effective choice that accelerates research timelines and improves the probability of synthetic success. For projects demanding reliability and precise molecular control, it represents a calculated and often indispensable investment.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]3]

Sources

Safety & Regulatory Compliance

Safety

2-((Tert-butoxycarbonyl)amino)isonicotinic acid proper disposal procedures

Executive Summary: Operational Disposal Strategy Immediate Action Required: Treat 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6) as Hazardous Chemical Waste .[1] Critical Restriction: STRICTLY SEGREGA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

Immediate Action Required: Treat 2-((Tert-butoxycarbonyl)amino)isonicotinic acid (CAS: 365412-92-6) as Hazardous Chemical Waste .[1] Critical Restriction: STRICTLY SEGREGATE FROM ACIDIC WASTE STREAMS. Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound combines a pyridine ring, a carboxylic acid, and a Boc-protected amine.[2]

Table 1: Chemical Specification & Safety Data

ParameterSpecification
Chemical Name 2-((Tert-butoxycarbonyl)amino)isonicotinic acid
CAS Number 365412-92-6
Molecular Formula C₁₁H₁₄N₂O₄
Physical State Solid (Powder), typically off-white to beige
Primary Hazards (GHS) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Alert Acid Labile: The tert-butoxycarbonyl (Boc) group decomposes in the presence of strong acids.[1][2][3]

The "Why": Scientific Rationale for Segregation[2]

As a Senior Application Scientist, I cannot stress this enough: Compliance is rooted in chemistry, not just bureaucracy.

The most common safety incident involving Boc-protected amino acids in waste management is container over-pressurization .

  • The Mechanism: The Boc group is designed to be cleaved by acids (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)).

  • The Consequence: If you dispose of this compound in a "General Organic Waste" carboy that contains acidic byproducts from other experiments, the acid will cleave the Boc group.[2]

  • The Result: This reaction releases Isobutylene gas and Carbon Dioxide (CO₂) . In a tightly capped waste container, this gas evolution causes rapid pressurization, leading to container rupture or explosion.

Visualizing the Hazard Mechanism

Boc_Acid_Risk Compound 2-(Boc-amino) isonicotinic acid Reaction Acid-Catalyzed Deprotection Compound->Reaction Mixed with AcidWaste Acidic Waste Stream (e.g., TFA, HCl) AcidWaste->Reaction Gas Gas Evolution (CO₂ + Isobutylene) Reaction->Gas Rapid Kinetics Rupture Container Over-Pressurization Gas->Rupture Closed System

Figure 1: Mechanism of waste container failure when Boc-protected derivatives are mixed with acidic waste.[1][2]

Step-by-Step Disposal Protocol

This protocol ensures personnel safety and regulatory compliance.

Phase A: Pre-Disposal Assessment
  • Check Purity: Is the material pure solid or dissolved in solvent?

  • Check pH: If in solution, ensure the pH is neutral to basic (pH ≥ 7) .

  • Quench (If Reactive): If the material contains unreacted reagents (e.g., thionyl chloride), quench carefully before binning.

Phase B: Waste Segregation & Packaging

Scenario 1: Solid Waste (Pure Powder)

  • Place the solid in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-((Tert-butoxycarbonyl)amino)isonicotinic acid" (Do not use abbreviations like "Boc-SM").[1]

    • Hazard Checkbox: Irritant.[4][5][6]

  • Secondary Containment: Place the jar/bag into the "Solid Organic Waste" drum.

Scenario 2: Liquid Waste (Mother Liquor/Rinsate)

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste stream.

  • Neutralization Check: Verify the waste container does NOT contain strong acids.

  • Pouring: Transfer into a "Non-Halogenated" or "Halogenated" organic waste carboy (depending on solvent).

  • Venting: Use a vented cap (e.g., Eco-Funnel with filter) if available, to allow any trace off-gassing to escape safely.

Phase C: Operational Workflow

Disposal_Workflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid ContainerSol Solid Waste Bin (Double Bagged) Solid->ContainerSol AcidCheck Contains Acids? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes ContainerLiq Organic Solvent Carboy (Segregated from Acid) AcidCheck->ContainerLiq No Neutralize->ContainerLiq Label Label: 'Irritant' Full Chemical Name ContainerSol->Label ContainerLiq->Label EHS Transfer to EHS/Contractor for Incineration Label->EHS

Figure 2: Decision matrix for the safe disposal of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid.

Regulatory Framework (RCRA/EPA)[1]

While this specific CAS is not P-listed or U-listed by the US EPA, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]

  • Waste Classification: Non-listed Hazardous Waste.

  • Characteristic Waste: If dissolved in flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • Pyridine Derivatives: While Pyridine is U196, derivatives are not automatically U-listed unless they exhibit specific toxicity characteristics. However, due to the pyridine ring, incineration is the only responsible disposal method to prevent environmental persistence.[2]

Emergency Response Procedures

  • Spill (Solid):

    • Wear PPE (Nitrile gloves, safety goggles, lab coat).

    • Avoid raising dust (respiratory irritant).[4]

    • Sweep up carefully or use a HEPA vacuum.

    • Place in a sealed bag for disposal.

    • Clean area with soap and water.[7][8]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[9][10]

    • Skin Contact: Wash with soap and water.[7][8][10] Remove contaminated clothing.[5][7][8][10]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-((tert-Butoxycarbonyl)amino)isonicotinic acid. Retrieved from

  • Thermo Fisher Scientific. (2025).[7][9] Safety Data Sheet: Isonicotinic acid derivatives. Retrieved from [2]

  • US Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • American Chemical Society (ACS). (2013). Green Chemistry Reagent Guides: Boc Deprotection & Waste. Retrieved from [2]

Sources

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